molecular formula C7H14O B098541 3-Methylhexanal CAS No. 19269-28-4

3-Methylhexanal

Numéro de catalogue: B098541
Numéro CAS: 19269-28-4
Poids moléculaire: 114.19 g/mol
Clé InChI: ZSJUABCTGCNBPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methylhexanal is a saturated fatty aldehyde.

Propriétés

IUPAC Name

3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864879
Record name 3-Methylhexanal
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.800-0.805
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19269-28-4
Record name 3-Methylhexanal
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Record name 3-Methylhexanal
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Record name 3-Methylhexanal
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Record name Hexanal, 3-methyl
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Record name 3-METHYLHEXANAL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methylhexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methylhexanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylhexanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain aldehyde that serves as a significant model compound in organic chemistry and is utilized as an analytical standard in various scientific research applications.[1] Its structure, characterized by a methyl group at the third carbon position, introduces a chiral center, making it a point of interest for stereochemical studies.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

This compound is a saturated fatty aldehyde and a member of the class of organic compounds known as medium-chain aldehydes.[2][3] The presence of a methyl branch at the C3 position creates a chiral center, influencing its physical and chemical properties.[1]

  • IUPAC Name : this compound[2]

  • Molecular Formula : C₇H₁₄O[2]

  • SMILES : CCCC(C)CC=O[2]

  • InChI : InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3[2]

  • InChIKey : ZSJUABCTGCNBPF-UHFFFAOYSA-N[2]

  • CAS Number : 19269-28-4[2]

Caption: 2D structure of this compound.

Quantitative Chemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueUnitSource
Molecular Weight 114.19 g/mol [2]
Boiling Point 143.00 to 144.00°C[4]
Density 0.800-0.805g/cm³[2]
Specific Gravity 0.74500 to 0.81100 @ 25.00 °C[4][5]
Refractive Index 1.409-1.414[2]
Vapor Pressure 5.920000mm/Hg @ 25.00 °C[4]
Water Solubility 1.85g/L[3]
logP (Octanol/Water Partition Coefficient) 2.54[3]

Physical and Chemical Characteristics

  • Appearance : Colorless to pale yellow clear liquid.[2]

  • Odor : Sweet green aroma.[2]

  • Solubility : Very slightly soluble in water; soluble in pentane, diethyl ether, and ethanol.[2]

Experimental Protocols

This compound is frequently employed as an analytical standard for its quantification in various samples using techniques like gas chromatography (GC).[1]

General Protocol for Gas Chromatography (GC) Analysis

This protocol outlines a general methodology for the analysis of this compound in a sample.

  • Sample Preparation :

    • Dilute the sample containing this compound in a volatile organic solvent, such as dichloromethane or hexane.

    • If necessary, perform a derivatization step to enhance volatility and thermal stability.

  • Standard Preparation :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.

  • GC System Configuration :

    • Injector : Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Column : Select a capillary column with a stationary phase appropriate for aldehyde analysis (e.g., a non-polar or medium-polarity column).

    • Oven Program : Implement a temperature gradient to separate the components of the sample. An example program could be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Maintain 250 °C for 5 minutes.

    • Detector : A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

    • Carrier Gas : Use an inert gas, such as helium or nitrogen, at a constant flow rate.

  • Analysis :

    • Inject a fixed volume (e.g., 1 µL) of the prepared standard solutions to generate a calibration curve.

    • Inject the same volume of the prepared sample.

  • Data Processing :

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time compared to the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound Sample_Prep Sample Dilution/ Derivatization Sample->Sample_Prep Standard This compound Standard Standard_Prep Standard Dilution (Calibration Series) Standard->Standard_Prep Solvent Solvent (e.g., Hexane) Solvent->Sample_Prep Solvent->Standard_Prep GC_System Gas Chromatograph (Injector, Column, Oven, Detector) Sample_Prep->GC_System Standard_Prep->GC_System Chromatogram Chromatogram Generation GC_System->Chromatogram Quantification Peak Identification and Quantification Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for GC analysis of this compound.

Biological Activity and Signaling Pathways

Research into the specific biological activities of this compound is limited.[1] Its structure, possessing both hydrophobic and polar characteristics, suggests potential interactions with biological membranes.[1] The aldehyde functional group is a key pharmacophore that can react with biological molecules.[1]

This compound has been detected in biological systems and is listed in the Human Metabolome Database (HMDB), though it is categorized as "detected but not quantified".[1][6] This indicates its presence in biological samples without established reference ranges.[1] At present, there is insufficient evidence in the scientific literature to associate this compound with specific, well-defined signaling pathways. Further research is needed to elucidate its potential roles in metabolic pathways and as a biomarker.[1]

Safety and Handling

According to GHS classifications, this compound is considered to cause skin and serious eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Applications in Research

  • Analytical Standard : It is primarily used as an analytical standard for its identification and quantification in various matrices including biological samples, food products, and environmental samples.[1]

  • Organic Chemistry : It serves as a model compound for studying the reactivity of branched-chain aldehydes and the stereochemical aspects of organic reactions.[1]

  • Flavor and Fragrance : this compound is used as a flavoring agent in food products.[2]

References

In-Depth Technical Guide: 3-Methylhexanal (CAS Number 19269-28-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal, with the CAS registry number 19269-28-4, is a branched-chain aliphatic aldehyde. Its structure consists of a hexane backbone with a methyl group at the third carbon and an aldehyde functional group at the terminus. This molecule is of interest in various scientific fields, including flavor and fragrance chemistry, analytical chemistry, and metabolomics. In the context of drug development, understanding the properties and potential biological interactions of aldehydes like this compound is crucial due to their reactivity and presence in biological systems. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 19269-28-4[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, green aroma[1]
Density 0.813 g/mL at 20 °C[2]
Boiling Point Not specified
Refractive Index (n20/D) 1.411[2]
Solubility Very slightly soluble in water; soluble in pentane, diethyl ether, and ethanol.[1]

Synthesis of this compound

This compound can be synthesized through the oxidation of its corresponding primary alcohol, 3-methyl-1-hexanol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 3-Methyl-1-hexanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes. The reaction is performed at low temperatures to ensure stability of the reactive intermediates.[3][4][5][6][7]

Materials:

  • 3-Methyl-1-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 5 minutes.

  • Prepare a solution of 3-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Add triethylamine (or DIPEA) (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Diagram 1: Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow start Start dissolve_oxalyl Dissolve Oxalyl Chloride in DCM start->dissolve_oxalyl cool_mixture Cool to -78 °C dissolve_oxalyl->cool_mixture add_dmso Add DMSO in DCM cool_mixture->add_dmso add_alcohol Add 3-Methyl-1-hexanol in DCM add_dmso->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm_rt Warm to Room Temp. add_base->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 3-Methyl-1-hexanol

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.[8][9][10][11][12]

Materials:

  • 3-Methyl-1-hexanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-1-hexanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to afford the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow for Dess-Martin Oxidation

Dess_Martin_Oxidation_Workflow start Start dissolve_alcohol Dissolve 3-Methyl-1-hexanol in DCM start->dissolve_alcohol add_dmp Add Dess-Martin Periodinane dissolve_alcohol->add_dmp stir_rt Stir at Room Temp. add_dmp->stir_rt quench Quench with NaHCO3 and Na2S2O3 stir_rt->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Analytical Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.[2][13][14][15][16]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Volatile solvent (e.g., n-hexane or dichloromethane) for sample preparation

  • Vials and syringes

GC-MS Parameters:

Table 2: Suggested GC-MS Parameters for this compound Analysis

ParameterSuggested Value
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of ~1 mL/min
Inlet Temperature 250 °C
Injection Mode Split or splitless, depending on concentration
Injection Volume 1 µL
Oven Program Initial temperature: 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Mass Scan Range m/z 40-300

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in n-hexane).

  • Create a series of calibration standards by serial dilution of the stock solution to concentrations appropriate for the expected sample concentrations.

  • For unknown samples, dilute in the same solvent to fall within the linear range of the calibration curve.

Diagram 3: Analytical Workflow for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards inject Inject Sample prep_standards->inject prep_sample Dilute Unknown Sample prep_sample->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using Calibration Curve detect->quantify

Caption: General workflow for the analysis of this compound using GC-MS.

Spectroscopic Data

Table 3: Summary of Spectroscopic Data for this compound

Technique Key Features / Predicted Data Reference(s)
¹H NMR Predicted spectra are available, showing characteristic aldehyde proton signals and complex aliphatic signals.[17]
¹³C NMR Predicted spectra are available, with the carbonyl carbon signal being a key identifier.[17][18]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns for aliphatic aldehydes.[1][19][20]
Infrared (IR) Spectroscopy A characteristic C=O stretching vibration for the aldehyde group is expected around 1725 cm⁻¹.[1]

Biological Activity and Metabolism

The biological activity of this compound has not been extensively studied. However, as a branched-chain aldehyde, its metabolic fate is likely linked to the catabolism of branched-chain amino acids, such as leucine.[21][22][23]

The general pathway for the formation of branched-chain aldehydes involves the transamination of a branched-chain amino acid to its corresponding α-keto acid, followed by decarboxylation.[24] In the case of this compound, it could potentially be formed from the breakdown of a corresponding seven-carbon branched-chain amino acid or fatty acid. Once formed, aldehydes are typically rapidly metabolized, either by oxidation to the corresponding carboxylic acid (3-methylhexanoic acid) or by reduction to the corresponding alcohol (3-methyl-1-hexanol).[25]

Diagram 4: Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway amino_acid Branched-Chain Amino Acid (e.g., Leucine) keto_acid α-Keto Acid amino_acid->keto_acid Transamination methylhexanal This compound keto_acid->methylhexanal Decarboxylation carboxylic_acid 3-Methylhexanoic Acid (Oxidation Product) methylhexanal->carboxylic_acid Aldehyde Dehydrogenase alcohol 3-Methyl-1-hexanol (Reduction Product) methylhexanal->alcohol Alcohol Dehydrogenase

Caption: A potential metabolic pathway for the formation and breakdown of this compound.

Applications

The primary applications of this compound are as a flavoring agent in the food industry and as an analytical standard in scientific research.[1][2] Its well-defined structure and properties make it a useful reference compound for the development and validation of analytical methods, particularly in gas chromatography.

Safety Information

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[1]

Table 4: GHS Hazard Information for this compound

Hazard Statement Code
Causes skin irritationH315
Causes serious eye irritationH319

Conclusion

This compound is a branched-chain aldehyde with applications in the flavor industry and as an analytical standard. Its synthesis can be achieved through established oxidation methods of the corresponding primary alcohol. While detailed biological studies are limited, its metabolism is presumed to follow the general pathways of other branched-chain aldehydes. This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields, highlighting key data and experimental considerations. Further research is warranted to fully elucidate its biological roles and potential toxicological profile.

References

An In-depth Technical Guide to the Synthesis of 3-Methylhexanal from 3-Methylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-methylhexanal via the oxidation of its corresponding primary alcohol, 3-methylhexanol. The document details prevalent and effective oxidation methodologies, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Each method is accompanied by a thorough experimental protocol, a discussion of its advantages and limitations, and comparative data on reaction efficiency. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathway, a generalized experimental workflow, and a decision-making framework for selecting the appropriate oxidation strategy. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug development, offering the detailed technical information necessary for the successful preparation of this compound.

Introduction

This compound is a branched-chain aldehyde that serves as a valuable building block in organic synthesis and is noted for its characteristic green and fruity odor profile.[1] Its applications span flavor and fragrance chemistry to its use as a model compound for studying aldehyde reactivity due to the chiral center at the C3 position.[1] The most direct and common synthetic route to this compound is the oxidation of the primary alcohol, 3-methylhexanol.[1]

The primary challenge in this transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid.[2] This requires the use of mild and selective oxidizing agents. This guide focuses on three widely-used methods that achieve this transformation effectively: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.[3][4][5]

Overview of Oxidation Methodologies

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. The choice of oxidant is critical and depends on factors such as substrate functional group tolerance, reaction scale, cost, and toxicity of the reagents.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride at very low temperatures (-78 °C).[6][7] It is renowned for its mild conditions and excellent functional group tolerance, making it suitable for complex molecules.[6][7] A significant drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to mildly and selectively oxidize primary alcohols.[8][9] The reaction is typically fast, proceeds at room temperature, and involves a simple workup.[3][8] While highly effective, DMP is expensive and potentially explosive under certain conditions, limiting its use on a large industrial scale.[3]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI)-based reagent that offers selective oxidation of primary alcohols to aldehydes in non-aqueous conditions, typically in dichloromethane (DCM).[5][10] It is a reliable and effective reagent, but its use has declined due to the toxicity and environmental concerns associated with chromium-based compounds.[11]

Data Presentation

Table 1: Comparison of Key Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP)Pyridinium Chlorochromate (PCC)
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinanePyridinium Chlorochromate
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM), ChloroformDichloromethane (DCM)
Temperature -78 °C to Room TemperatureRoom TemperatureRoom Temperature
Advantages Very mild conditions, high yields, excellent functional group tolerance.[6][7]Mild, neutral pH, fast reaction times, simple work-up.[3][8]Reliable, selective, avoids over-oxidation in anhydrous conditions.[5][10]
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[4]Reagent is expensive and shock-sensitive.[3]Reagent is a toxic and carcinogenic chromium compound.[11]
Table 2: Representative Quantitative Data for this compound Synthesis
MethodTypical Yield (%)Typical Purity (%)Typical Reaction Time (h)
Swern Oxidation85 - 95>982 - 4
Dess-Martin Periodinane (DMP)90 - 97>980.5 - 3[9]
Pyridinium Chlorochromate (PCC)75 - 85>972 - 5

Note: Data are representative values for the oxidation of primary alcohols and may vary based on specific reaction conditions and scale.

Table 3: Spectroscopic Data for this compound Characterization
PropertyData
Molecular Formula C₇H₁₄O[12][13]
Molecular Weight 114.19 g/mol [12][13]
¹H NMR (CDCl₃) δ ~9.76 (t, 1H, -CHO), ~2.41 (m, 2H, -CH₂CHO), ~2.05 (m, 1H, -CH(CH₃)-), ~1.35-1.15 (m, 4H, -CH₂CH₂-), ~0.90 (m, 6H, -CH₃)
¹³C NMR (CDCl₃) δ ~203.0 (-CHO), ~51.5 (-CH₂CHO), ~34.5 (-CH(CH₃)-), ~32.0 (-CH₂-), ~20.0 (-CH₂-), ~19.5 (-CH₃), ~14.0 (-CH₃)[14]
IR (Neat) ~2960 cm⁻¹ (C-H stretch), ~2715 cm⁻¹ (Aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch)

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the synthesis of this compound from 3-methylhexanol.

Protocol 1: Swern Oxidation

Objective: To synthesize this compound from 3-methylhexanol using Swern oxidation conditions.

Materials:

  • 3-methylhexanol

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water (H₂O), Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnels, magnetic stirrer, thermometer, nitrogen inlet, dry ice/acetone bath.

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere.

  • Reagent Preparation: Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred DCM.

  • DMSO Addition: In a separate flask, dissolve anhydrous DMSO (2.0 - 3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature is maintained below -60 °C.[6] Stir the resulting mixture at -78 °C for 15-20 minutes.

  • Alcohol Addition: Dissolve 3-methylhexanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes at this temperature.[6]

  • Base Addition: Slowly add triethylamine (5.0 equivalents) to the mixture, again keeping the temperature below -60 °C.[6] After the addition, stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.[6]

Work-up and Purification:

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude this compound by flash column chromatography on silica gel or fractional distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Objective: To synthesize this compound from 3-methylhexanol using DMP.

Materials:

  • 3-methylhexanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of 3-methylhexanol (1.0 equivalent) in anhydrous DCM (approx. 10 volumes), add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[3]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours.[9] Monitor the progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

Objective: To synthesize this compound from 3-methylhexanol using PCC.

Materials:

  • 3-methylhexanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite®

  • Diethyl ether

Procedure:

  • Reaction Setup: Add PCC (approximately 1.5 equivalents) to a round-bottom flask containing anhydrous DCM.

  • Alcohol Addition: Dissolve 3-methylhexanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.[10]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-5 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction progress by TLC.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

  • Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium byproducts, washing the plug thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it carefully using a rotary evaporator (aldehydes can be volatile).

  • If necessary, further purify the product by flash column chromatography.

Visualizations (Graphviz)

Reaction_Pathway Synthesis of this compound cluster_reactants Reactant cluster_products Product 3-methylhexanol 3-methylhexanol (Primary Alcohol) This compound This compound (Aldehyde) 3-methylhexanol->this compound Oxidation Oxidizing_Agent [Oxidizing Agent] (e.g., Swern, DMP, PCC) Oxidizing_Agent->3-methylhexanol

Caption: Chemical pathway for the oxidation of 3-methylhexanol.

Experimental_Workflow General Experimental Workflow start Start setup 1. Assemble & Dry Apparatus start->setup reagents 2. Add Solvent & Reagents setup->reagents alcohol 3. Add 3-methylhexanol (Substrate) reagents->alcohol reaction 4. Stir & Monitor (TLC) alcohol->reaction workup 5. Reaction Quench & Work-up reaction->workup purify 6. Concentrate & Purify (Chromatography) workup->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for synthesis and purification.

Decision_Diagram Choosing an Oxidation Method swern Use Swern Oxidation dmp Use DMP Oxidation pcc Use PCC Oxidation start Sensitive Functional Groups Present? cost Is Reagent Cost a Major Concern? start->cost Yes toxicity Are Toxicity/ Waste Concerns High? start->toxicity No cost->swern Yes cost->dmp No toxicity->dmp Yes toxicity->pcc No

Caption: Decision tree for selecting a suitable oxidation method.

References

An In-depth Technical Guide on the Natural Occurrence of 3-Methylhexanal in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal is a branched-chain aldehyde that contributes to the flavor profiles of a variety of food products. As a volatile organic compound, its presence, even in trace amounts, can significantly impact the sensory perception of food. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its quantification. The information is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's role in food chemistry and its potential implications.

Natural Occurrence of this compound in Food

This compound has been identified as a naturally occurring volatile compound in a range of food items, where it contributes to their characteristic aroma and flavor. Its presence is often a result of thermal processing, fermentation, or enzymatic activity.

Quantitative Data Summary

The concentration of naturally occurring this compound can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the available quantitative data for this compound in various foods.

Food ItemConcentration RangeAnalytical MethodReference(s)
Fish By-products5.37 ± 1.10 - 12.84 ± 2.12 µg/kgHS-SPME-GC-MS[1]
Roasted BeefPresent (quantification not specified)GC-MS[2]
Roasted ChickenPresent (quantification not specified)Not specified[3]
Fossa CheesePresent (qualitative identification)HS-SPME-GC-MS[4]
Wheat Bread CrumbPresent (qualitative identification)Not specified[5]
AsparagusPresent (qualitative identification)GC-MS[6]
Pitanga FruitPresent (qualitative identification)GC-MS

It is important to note that this compound is also used as a food additive in a variety of products, including beverages, milk products, and processed fruits, with typical use levels around 0.5 ppm.[7]

Formation Pathways of this compound in Food

The formation of this compound in food is primarily attributed to two main chemical pathways: the Strecker degradation of amino acids and lipid peroxidation.

Strecker Degradation of Amino Acids

The Strecker degradation is a complex series of reactions that occurs between an α-amino acid and a dicarbonyl compound, which are often formed during the Maillard reaction. This process is a significant contributor to the aroma of cooked foods. In this pathway, the amino acid is deaminated and decarboxylated to form an aldehyde with one fewer carbon atom than the original amino acid.

While the specific precursor amino acid for this compound is not definitively established in the reviewed literature, branched-chain amino acids are known to produce branched-chain aldehydes. For instance, leucine is the precursor to 3-methylbutanal, and isoleucine is the precursor to 2-methylbutanal.[8] It is plausible that a related branched-chain amino acid is involved in the formation of this compound.

Strecker_Degradation AminoAcid Branched-Chain Amino Acid SchiffBase Schiff Base Formation AminoAcid->SchiffBase Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation +H₂O, -H₂O Intermediate Intermediate Decarboxylation->Intermediate -CO₂ Hydrolysis Hydrolysis Intermediate->Hydrolysis Methylhexanal This compound Hydrolysis->Methylhexanal Aminoketone α-Aminoketone Hydrolysis->Aminoketone OtherAromas Other Aroma Compounds Aminoketone->OtherAromas Further Reactions

Caption: Strecker degradation pathway for the formation of this compound.

Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids. This process is initiated by free radicals and results in the formation of a variety of volatile and non-volatile secondary products, including aldehydes. While the general mechanism of lipid peroxidation is well-understood, the specific cleavage of fatty acid chains that leads to the formation of this compound is less detailed in the literature. It is hypothesized that the oxidation of specific unsaturated fatty acids with a methyl branch at a particular position could yield this compound upon cleavage.

Experimental Protocols for the Analysis of this compound

The quantification of this compound in food matrices is typically achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and selective for volatile and semi-volatile organic compounds.

General HS-SPME-GC-MS Protocol

The following is a generalized protocol for the analysis of this compound in food, synthesized from various established methods for volatile aldehyde analysis. Optimization of specific parameters for each food matrix is crucial for accurate quantification.

1. Sample Preparation:

  • For solid samples (e.g., meat, cheese), homogenize a representative portion of the sample.

  • Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).

  • For liquid samples (e.g., beverages), transfer a known volume into the headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a different branched-chain aldehyde not present in the sample) for accurate quantification.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including aldehydes.

  • Equilibration: Place the sealed headspace vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.
    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.
    • Detection Mode: Operate in both full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound and the internal standard.

4. Quantification:

  • Construct a calibration curve using a series of standards containing known concentrations of this compound and the internal standard, prepared in a matrix similar to the sample to account for matrix effects.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental_Workflow SamplePrep Sample Preparation (Homogenization, Weighing, Internal Standard Spiking) HSSPME Headspace SPME (Equilibration & Extraction) SamplePrep->HSSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: General workflow for the analysis of this compound in food.

Conclusion

This compound is a naturally occurring flavor compound in various foods, formed primarily through the Strecker degradation of amino acids and lipid peroxidation. Its presence and concentration are influenced by the food's composition and processing methods. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of the methodology for each specific food matrix. Further research is needed to fully elucidate the specific precursors and formation mechanisms of this compound in different food systems and to expand the quantitative database of its natural occurrence. This knowledge is essential for food scientists and researchers in flavor chemistry and can be valuable for professionals in drug development studying the effects of dietary compounds.

References

Spectroscopic Profile of 3-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylhexanal (C₇H₁₄O), a branched-chain aldehyde. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and visualizations of key analytical workflows and relationships.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~9.76Triplet (t)H-1 (Aldehyde)
~2.41Multiplet (m)H-2
~1.95Multiplet (m)H-3
~1.25 - 1.40Multiplet (m)H-4, H-5
~0.92Doublet (d)C3-CH₃
~0.88Triplet (t)H-6

Note: Predicted data is based on typical chemical shifts for aliphatic aldehydes and substituted alkanes. Actual experimental values may vary depending on the solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~202.5C-1 (Carbonyl)
~51.5C-2
~34.5C-3
~30.0C-4
~20.5C-5
~19.0C3-CH₃
~14.0C-6

Note: Predicted data is based on typical chemical shifts for aliphatic aldehydes and substituted alkanes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960, ~2870StrongC-H Stretch (Alkyl)
~2720MediumC-H Stretch (Aldehyde)
~1725StrongC=O Stretch (Aldehyde)
~1465MediumC-H Bend (CH₂)
~1380MediumC-H Bend (CH₃)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
114Low[M]⁺ (Molecular Ion)
85Moderate[M - C₂H₅]⁺
70High[M - C₃H₆]⁺ (McLafferty Rearrangement)
57High[C₄H₉]⁺
43High[C₃H₇]⁺
41Moderate[C₃H₅]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Place approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard broadband proton-decoupled pulse sequence.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Isopropanol or acetone for cleaning

  • Soft, lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or acetone.

    • Allow the crystal to dry completely before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and analyze its fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with an electron ionization (EI) source

  • Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might be: hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the MS to scan a mass range of m/z 35-300.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

    • Analyze the fragmentation pattern to identify key fragment ions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dilution Dilution/ Dissolution Sample->Dilution NMR NMR Dilution->NMR CDCl₃ IR IR Dilution->IR Neat/ATR GCMS GC-MS Dilution->GCMS Hexane NMR_Data ¹H & ¹³C Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_fragments Major Fragments M_ion This compound [C₇H₁₄O]⁺˙ m/z = 114 m85 [M - C₂H₅]⁺ m/z = 85 M_ion->m85 - C₂H₅ m70 [C₄H₆O]⁺˙ m/z = 70 (McLafferty) M_ion->m70 Rearrangement m57 [C₄H₉]⁺ m/z = 57 M_ion->m57 - C₃H₇O m43 [C₃H₇]⁺ m/z = 43 M_ion->m43 - C₄H₉O

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Stereoisomers of 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhexanal, a chiral aldehyde with the molecular formula C₇H₁₄O, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their distinct physicochemical properties, spectroscopic characteristics, and potential biological significance. Emphasis is placed on experimental protocols for their synthesis, separation, and characterization, aiming to equip researchers with the necessary knowledge for their application in chemical and pharmaceutical research. While specific biological signaling pathways for this compound are not extensively documented, this guide explores the general mechanisms of aldehyde interaction with biological systems, particularly in olfaction, providing a framework for future investigation.

Introduction

Chirality is a fundamental property in molecular sciences, with stereoisomers often exhibiting distinct biological activities. This compound possesses a single stereocenter at the C3 position, giving rise to (R)-3-methylhexanal and (S)-3-methylhexanal.[1] Understanding the unique properties of each enantiomer is crucial for applications in flavor and fragrance chemistry, as well as for investigating their potential roles in biological systems. This document serves as a technical resource, consolidating available data and outlining experimental methodologies relevant to the study of these stereoisomers.

Physicochemical and Spectroscopic Properties

The physical properties of the racemic mixture of this compound are well-documented. However, data for the individual enantiomers are less common. This section summarizes the available data.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. While many reported values do not differentiate between the enantiomers, it is expected that they will have identical boiling points, densities, and refractive indices in a non-chiral environment. Their defining difference lies in their interaction with plane-polarized light.

Table 1: Physicochemical Properties of this compound

PropertyValue (Racemic Mixture)Reference
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Odor Sweet, green[3]
Density 0.800 - 0.813 g/mL at 20-25 °C[1][3]
Refractive Index 1.401 - 1.414 at 20 °C[3][4]
Boiling Point 143 - 144 °C at 760 mmHg[5]
Solubility Very slightly soluble in water; soluble in ethanol, pentane, and diethyl ether.[3]
Specific Rotation Data for individual enantiomers is not readily available in the literature.
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of stereoisomers.

The NMR spectra of enantiomers are identical in an achiral solvent. However, NMR can be used to confirm the overall structure of this compound. A known ¹³C NMR spectrum for (3S)-3-methylhexanal provides key chemical shift information.[6][7]

Table 2: ¹³C NMR Chemical Shifts for (3S)-3-Methylhexanal

Carbon AtomChemical Shift (ppm)
Data not explicitly provided in search results

Note: While a ¹³C NMR spectrum for (S)-3-methylhexanal is available, the specific chemical shift values for each carbon were not detailed in the provided search results. Access to the full spectrum would be required for this data.

High-resolution proton NMR (¹H NMR) of this compound shows seven distinct resonances, and the chemical shifts can provide information about the stereochemical arrangement.[2]

The mass spectra of enantiomers are identical. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying this compound in complex mixtures.[2]

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis
  • Starting Material: Enantiomerically pure (R)- or (S)-3-methylhexan-1-ol.

  • Oxidizing Agent: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is recommended to prevent over-oxidation to the carboxylic acid.

  • Procedure (Conceptual):

    • Dissolve the chiral alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add the oxidizing agent portion-wise at a controlled temperature (often 0 °C to room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and work up the mixture to isolate the crude aldehyde.

    • Purify the aldehyde by column chromatography or distillation.

Chiral Separation

Resolution of racemic this compound can be achieved using chiral chromatography.

  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating enantiomers of carbonyl compounds.[8]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio must be determined empirically.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carbonyl chromophore).

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the chosen mobile phase at a constant flow rate.

    • Monitor the elution profile to identify the retention times of the two enantiomers.

    • Collect the separated fractions corresponding to each enantiomer.

Chiral GC is a powerful analytical technique for determining the enantiomeric excess of volatile compounds like this compound.

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[9]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers.

  • Detector: Flame ionization detector (FID) or mass spectrometer (MS).

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent.

    • Inject the sample into the GC.

    • Run the analysis using the optimized temperature program.

    • Integrate the peak areas of the two enantiomers to determine their ratio and the enantiomeric excess.

Biological Activity and Signaling Pathways

While specific, detailed studies on the biological activity and signaling pathways of the individual stereoisomers of this compound are limited in the available literature, the interaction of aldehydes with biological systems, particularly the olfactory system, is an active area of research.

Olfactory Perception

The odor of a chiral molecule can differ significantly between its enantiomers due to the chiral nature of olfactory receptors.[10] Aldehydes are known to activate a large number of odorant receptors (ORs).[5] The detection of aldehydes by the olfactory system is a complex process that can involve the aldehyde itself or its hydrated gem-diol form.[3]

The interaction of an odorant with an olfactory receptor initiates a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway Odorant This compound (R or S enantiomer) OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylate Cyclase III (ACIII) G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 1. Simplified olfactory signal transduction pathway initiated by an odorant binding to an olfactory receptor.

This pathway illustrates the general mechanism by which an odorant, such as an enantiomer of this compound, can be detected by the olfactory system, leading to a neural signal being sent to the brain. The specificity of this interaction, and thus the perceived odor, is dependent on the precise fit of the chiral odorant molecule into the binding pocket of the olfactory receptor.

Potential for Further Research

Given the prevalence of aldehydes in biological systems and as products of lipid peroxidation, further investigation into the specific biological activities of the this compound enantiomers is warranted. Areas for future research could include their metabolism by aldehyde dehydrogenases, potential toxicological differences, and their roles as signaling molecules in other cellular pathways.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-methylhexanal, represent a valuable system for studying the impact of chirality on molecular properties and biological activity. While a complete dataset for the individual enantiomers is not yet available, this guide provides a solid foundation of their known characteristics and outlines the experimental approaches necessary for their synthesis, separation, and further investigation. The exploration of their distinct interactions with biological systems, particularly olfactory receptors, holds promise for advancing our understanding of chemosensation and for the development of novel flavors, fragrances, and potentially, therapeutic agents.

References

In-Depth Technical Guide: Thermochemical Data for 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methylhexanal (C₇H₁₄O). The information presented herein is crucial for professionals engaged in chemical research, reaction engineering, and process design where a thorough understanding of the energetic properties of this compound is essential. This document summarizes key thermochemical parameters, details the methodologies for their determination, and presents a logical workflow for data acquisition.

Core Thermochemical Data

The thermochemical properties of this compound have been subject to both experimental investigation and computational derivation. The following tables summarize the most critical quantitative data available, providing a clear basis for comparison and application.

Table 1: Experimentally Determined and Derived Thermochemical Properties of this compound

PropertyValueUnitsTemperature (K)Source
Liquid Phase Heat Capacity (Cp,liquid)245.94J/(mol·K)323.15--INVALID-LINK--[1]
Standard Enthalpy of Formation (Ideal Gas, ΔfH°gas)DerivedkJ/mol298.15--INVALID-LINK--[2]
Standard Molar Entropy (Ideal Gas, S°)DerivedJ/(mol·K)298.15--INVALID-LINK--[2]

Note: The specific derived values for the standard enthalpy of formation and standard molar entropy from the primary source, Mills and Fenton (1987), require access to the full-text article for direct quotation.

Table 2: Computationally Calculated Thermochemical Properties of this compound

PropertyValueUnitsMethodSource
Standard Gibbs Free Energy of Formation (ΔfG°)-93.90kJ/molJoback Method--INVALID-LINK--[3]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed to determine thermochemical data is paramount for assessing the quality and applicability of the values. The primary source of experimental data for this compound is the work of Mills and Fenton (1987).

Experimental Determination of Liquid Heat Capacity

The liquid phase heat capacity of this compound was experimentally measured by Mills and Fenton (1987). While the full experimental details are contained within the original publication, the general approach for such measurements typically involves calorimetry.

General Calorimetric Method:

  • Sample Preparation: A high-purity sample of this compound is obtained and its mass is accurately determined.

  • Calorimeter Setup: A precision calorimeter, often a differential scanning calorimeter (DSC) or a heat-flow calorimeter, is calibrated using a standard substance with a well-known heat capacity.

  • Measurement: The sample is placed in the calorimeter and subjected to a controlled temperature program. The heat flow to or from the sample required to change its temperature by a specific amount is measured.

  • Data Analysis: The heat capacity is calculated from the measured heat flow, the mass of the sample, and the rate of temperature change. The measurements are typically performed over a range of temperatures. For this compound, a value is reported at 323.15 K.[1]

Derivation of Ideal Gas Thermodynamic Properties

Mills and Fenton (1987) also derived ideal gas thermodynamic properties, including the standard enthalpy of formation and standard molar entropy, using group contribution methods.[2]

Group Contribution Method (Illustrative Protocol):

Group contribution methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Benson group additivity method is a widely used example.

  • Molecular Structure Decomposition: The molecule, this compound, is dissected into its fundamental groups. For example:

    • CH₃-(C)

    • (C)-CH₂-(C)

    • (C)₂-CH-(C)

    • (C)-CHO

  • Group Value Assignment: Each group is assigned a pre-determined value for the desired thermochemical property (e.g., enthalpy of formation, entropy) based on extensive experimental data from a large set of molecules.

  • Summation and Correction: The group values are summed to provide an initial estimate of the property. Corrections may be applied to account for non-additive effects such as steric hindrance or ring strain, although the latter is not applicable to the acyclic this compound.

Computational Calculation of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation for this compound has been calculated using the Joback method, a group contribution method that estimates thermophysical and thermochemical properties from the molecular structure.[3]

Joback Method (Conceptual Workflow):

  • Group Identification: The molecular structure of this compound is analyzed to identify the number and type of its functional groups.

  • Property Calculation: The standard Gibbs free energy of formation is calculated using a specific correlation that incorporates the contributions of each identified group. This method is entirely computational and relies on a pre-established database of group contributions.

Visualization of Data Determination Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for a molecule like this compound, highlighting the interplay between experimental and computational approaches.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational & Derived Methods exp_synthesis Synthesis & Purification of this compound exp_calorimetry Calorimetry (e.g., DSC) exp_synthesis->exp_calorimetry exp_vapor Vapor Pressure Measurement exp_synthesis->exp_vapor exp_density Density Measurement exp_synthesis->exp_density exp_data Experimental Data (Cp,liquid, Pvap, ρ) exp_calorimetry->exp_data exp_vapor->exp_data exp_density->exp_data derived_data Derived/Calculated Data (ΔfH°, S°, ΔfG°) exp_data->derived_data Input for Correlations final_report Comprehensive Thermochemical Profile of this compound exp_data->final_report Directly Measured Data comp_structure Molecular Structure of this compound comp_group Group Contribution Methods (e.g., Benson, Joback) comp_structure->comp_group comp_quantum Quantum Chemistry (Ab Initio / DFT) comp_structure->comp_quantum comp_group->derived_data comp_quantum->derived_data derived_data->final_report Consolidated Thermochemical Data

Caption: Workflow for Thermochemical Data Determination.

References

Navigating the Solubility Landscape of 3-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various fields, including flavor and fragrance science, organic synthesis, and as a potential biomarker. Its utility in these applications is often contingent on its behavior in different solvent systems. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for designing and optimizing experimental conditions, formulating products, and developing analytical methods. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its determination, and presents a logical framework for predicting its miscibility.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure: a seven-carbon backbone with a polar aldehyde functional group. The "like dissolves like" principle is the primary determinant of its solubility profile. The relatively long, nonpolar alkyl chain imparts significant hydrophobic character, leading to good solubility in nonpolar organic solvents. Conversely, the polar carbonyl group allows for some interaction with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions, a general solubility profile can be compiled. The following table summarizes the known qualitative and estimated quantitative solubility of this compound. It is important to note that "miscible" indicates that the two liquids will mix in all proportions to form a single phase.

Solvent ClassSolventCAS NumberQualitative Solubility/MiscibilityQuantitative Solubility ( g/100 mL at 25°C)
Water Water7732-18-5Very slightly soluble[1]~0.135 (estimated)[2]
Alcohols Ethanol64-17-5Soluble[1] / Miscible (Predicted)Miscible
Methanol67-56-1Soluble (Predicted)Miscible
Isopropanol67-63-0Soluble (Predicted)Miscible
Ethers Diethyl Ether60-29-7Soluble[1] / Miscible (Predicted)Miscible
Tetrahydrofuran (THF)109-99-9Soluble (Predicted)Miscible
Ketones Acetone67-64-1Soluble (Predicted)Miscible
Methyl Ethyl Ketone78-93-3Soluble (Predicted)Miscible
Esters Ethyl Acetate141-78-6Soluble (Predicted)Miscible
Aromatic Hydrocarbons Toluene108-88-3Soluble (Predicted)Miscible
Benzene71-43-2Soluble (Predicted)Miscible
Aliphatic Hydrocarbons Pentane109-66-0Soluble[1] / Miscible (Predicted)Miscible
Hexane110-54-3Soluble (Predicted)Miscible
Heptane142-82-5Soluble (Predicted)Miscible
Halogenated Hydrocarbons Dichloromethane75-09-2Soluble (Predicted)Miscible
Chloroform67-66-3Soluble (Predicted)Miscible

Experimental Protocol for Solubility Determination: The Shake-Flask Method with Gas Chromatography Analysis

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique to achieve thermodynamic equilibrium, followed by quantitative analysis using gas chromatography with flame ionization detection (GC-FID).

I. Materials and Equipment
  • Analyte: this compound (purity >98%)

  • Solvents: High-purity (HPLC or analytical grade) organic solvents of interest

  • Internal Standard: A stable, non-reactive compound with a different retention time from this compound and the solvent (e.g., undecane or dodecane).

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Volumetric flasks and pipettes

    • Glass vials with PTFE-lined screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (0.22 µm PTFE)

    • Gas chromatograph with a flame ionization detector (GC-FID)

    • Appropriate GC column (e.g., a mid-polarity column like DB-5ms or equivalent)

II. Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution with the solvent. The concentration range should bracket the expected solubility.

    • Add a fixed concentration of the internal standard to each calibration standard.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. "Excess" means that a separate, undissolved phase of this compound is clearly visible.

    • Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure thermodynamic equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the phases to separate.

    • If necessary, centrifuge the vials to further facilitate phase separation.

    • Carefully withdraw an aliquot from the solvent phase (the saturated solution) using a syringe, avoiding any of the undissolved this compound.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial.

    • Accurately dilute the filtered, saturated solution with the pure solvent to bring the concentration within the range of the calibration curve.

    • Add the same fixed concentration of the internal standard to the diluted sample.

  • Gas Chromatography (GC-FID) Analysis:

    • Inject the prepared calibration standards and the diluted sample into the GC-FID system.

    • Develop a suitable GC method to achieve good separation of the solvent, internal standard, and this compound peaks.

    • Record the peak areas for this compound and the internal standard for all injections.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound for the standard solutions.

    • Determine the concentration of this compound in the diluted sample using the calibration curve and the peak area ratio from the sample injection.

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a systematic workflow.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result A Prepare Stock & Standard Solutions C Shake-Flask Equilibration (Excess Solute) A->C F Generate Calibration Curve A->F B Select Solvents & Internal Standard B->A D Sample Collection & Filtration C->D E GC-FID Analysis D->E G Quantify Sample Concentration E->G F->G H Calculate Solubility G->H

Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the scientific literature, a strong predictive understanding can be established based on its chemical structure. For applications requiring precise solubility values, the detailed experimental protocol provided, combining the shake-flask method with GC-FID analysis, offers a robust and reliable approach. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the effective use of this compound in various scientific and industrial endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Methylhexanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Methylhexanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in the fields of flavor and fragrance, environmental monitoring, and as a potential biomarker. The methodology described herein provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[1] This makes it an ideal method for the analysis of volatile and semi-volatile compounds in complex matrices. This compound, a branched-chain aldehyde, is amenable to GC-MS analysis due to its volatility. Accurate quantification of this compound is crucial for quality control in various industries and for its study in biological systems. This document provides a comprehensive protocol for its quantitative analysis.

Experimental Protocols

Sample Preparation

For optimal results, samples should be prepared by diluting in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument's calibration curve.

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard (≥97.0% purity) and dissolve it in 10 mL of GC-grade hexane in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. A typical calibration series might include 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.

  • Internal Standard (IS): An internal standard, such as 2-methylheptanal, can be used to improve precision. If used, add the internal standard to each calibration standard and sample at a constant concentration (e.g., 1 µg/mL).

GC-MS Instrumentation and Conditions
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector. For trace analysis, splitless mode is preferred.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode for qualitative confirmation.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the tables below.

Table 1: GC-MS Retention Time and SIM Ions for this compound

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~ 6.57043, 55

Table 2: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Quantifier Ion m/z 70)
0.115,234
0.578,912
1.0155,678
2.5389,123
5.0775,432
10.01,560,987
Correlation Coefficient (r²) > 0.995

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Collection stock_sol Prepare 1 mg/mL Stock Solution start->stock_sol sample_dilution Dilute Unknown Sample start->sample_dilution working_stock Prepare 100 µg/mL Working Stock stock_sol->working_stock cal_standards Create Calibration Standards (0.1 - 10 µg/mL) working_stock->cal_standards add_is Add Internal Standard (Optional) cal_standards->add_is peak_integration Peak Integration cal_standards->peak_integration sample_dilution->add_is vial_transfer Transfer to GC Vial add_is->vial_transfer injection Inject 1 µL into GC vial_transfer->injection separation Chromatographic Separation (DB-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM/Scan Mode) ionization->detection detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Generate Report quantification->report

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 3-Methylhexanal. As a volatile organic compound (VOC), this compound can be an important analyte in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. SPME offers a simple, solvent-free, and sensitive method for its extraction and concentration from diverse sample matrices.

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction is a sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. For volatile compounds like this compound, headspace SPME is the preferred method, where a coated fiber is exposed to the vapor phase above the sample. The analytes partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

This compound is a medium-chain aldehyde with the molecular formula C7H14O.[1] Its branched structure influences its volatility and chromatographic behavior. SPME, particularly when combined with GC-MS, provides the necessary selectivity and sensitivity for the analysis of such compounds in complex matrices.

Recommended SPME Method Parameters

The successful analysis of this compound using SPME-GC-MS hinges on the careful selection and optimization of several key parameters. The following table summarizes the recommended starting points for method development.

ParameterRecommended SettingRationale & Considerations
SPME Fiber 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)This fiber is effective for a broad range of volatile and semi-volatile compounds, including aldehydes.[2] The combination of different polymers provides a mixed-polarity phase suitable for capturing this compound. For trace-level analysis, a Carboxen/PDMS fiber may also be considered.[2]
Extraction Mode Headspace (HS)Headspace sampling is ideal for volatile analytes in liquid or solid matrices, as it minimizes matrix effects and prolongs fiber life.
Sample Preparation Dependent on matrix. For liquid samples, addition of salt (e.g., NaCl) can improve extraction efficiency by increasing the ionic strength of the solution and promoting the release of volatile compounds into the headspace. For solid samples, gentle heating can increase the headspace concentration.[3][4]
Incubation/Equilibration Temperature 40 - 60 °CA higher temperature increases the vapor pressure of this compound, facilitating its transfer to the headspace. The optimal temperature should be determined experimentally to maximize sensitivity without causing sample degradation.
Incubation/Equilibration Time 15 - 30 minutesThis allows the analyte to reach equilibrium between the sample matrix and the headspace.
Extraction Time 20 - 40 minutesThe time the SPME fiber is exposed to the headspace. Longer extraction times can increase the amount of analyte adsorbed, but equilibrium should be reached for reproducible results.
Agitation Recommended (e.g., 250 rpm)Agitation of the sample during incubation and extraction facilitates the mass transfer of the analyte from the sample to the headspace and then to the fiber.
Desorption Temperature 250 - 270 °CThis should be high enough to ensure complete and rapid desorption of this compound from the SPME fiber in the GC inlet. The temperature should not exceed the fiber's recommended maximum operating temperature.
Desorption Time 2 - 5 minutesThe time the fiber remains in the GC inlet to release the analyte.

Experimental Protocol: Headspace SPME-GC-MS of this compound

This protocol provides a step-by-step guide for the analysis of this compound. It is intended as a starting point and may require optimization for specific sample types and analytical instrumentation.

3.1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (or similar)

  • SPME Holder (for manual or autosampler use)

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone Septa

  • Heating and agitation device (e.g., heating block with magnetic stirrer or water bath with shaker)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • This compound analytical standard

  • Appropriate solvent for standard preparation (e.g., methanol or hexane)

  • Sample matrix (e.g., biological fluid, food product, environmental sample)

  • Sodium Chloride (NaCl), analytical grade (optional)

3.2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix or a surrogate matrix that mimics the sample. The concentration range should encompass the expected concentration of this compound in the samples.

3.3. SPME Sampling Procedure

  • Place a known amount of the sample or calibration standard into a headspace vial (e.g., 5 mL of a liquid sample or 1 g of a solid sample).

  • If applicable, add a known amount of salt (e.g., 1 g of NaCl) to liquid samples.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in the heating and agitation device set to the desired incubation temperature (e.g., 50 °C) and allow it to equilibrate for the set time (e.g., 20 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for the predetermined extraction time (e.g., 30 minutes). Ensure the fiber does not touch the sample.

  • After extraction, retract the fiber into the needle.

3.4. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated GC inlet (e.g., 250 °C).

  • Expose the fiber for the specified desorption time (e.g., 3 minutes) to allow for thermal desorption of this compound onto the GC column. It is recommended to use a narrow-bore inlet liner (≤ 1mm) for efficient desorption.

  • Start the GC-MS data acquisition.

  • After desorption, retract the fiber and remove it from the inlet.

  • Condition the fiber in a clean, heated port before the next analysis to prevent carryover.

3.5. Recommended GC-MS Conditions

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., DB-624, DB-WAX) or a non-polar column (e.g., HP-5ms). 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program Initial temperature 40 °C, hold for 2 min; ramp to 180 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 2 min.
Injector Mode Splitless
MS Transfer Line Temp. 250 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-250
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

3.6. Data Analysis

  • Identify this compound based on its retention time and mass spectrum by comparing it to a known standard. The mass spectrum of this compound is characterized by key fragment ions.[5][6][7]

  • For quantitative analysis, generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Quantitative Data and Method Validation

For reliable quantitative results, the developed SPME-GC-MS method should be thoroughly validated. The following table outlines typical quantitative parameters that should be established. The values provided are illustrative and should be determined experimentally.

ParameterTypical Target Value
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined experimentally based on signal-to-noise ratio (e.g., S/N = 3)
Limit of Quantification (LOQ) To be determined experimentally based on signal-to-noise ratio (e.g., S/N = 10)
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85 - 115%

On-Fiber Derivatization (Optional)

For enhanced sensitivity and selectivity, especially at trace levels, on-fiber derivatization can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[8] The PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative, which has improved chromatographic properties and can be detected with high sensitivity using an electron capture detector (ECD) or by monitoring specific ions in the mass spectrometer.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Sample/Standard in Vial Salt Add Salt (Optional) Sample->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (e.g., 50°C, 20 min) Seal->Incubate Expose Expose Fiber to Headspace (e.g., 30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 3 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis (Identification & Quantification) Detect->Data_Analysis Data Acquisition

Caption: Headspace SPME-GC-MS workflow for this compound analysis.

Fiber_Selection_Logic cluster_properties Analyte Properties cluster_recommendation Fiber Recommendation Logic Analyte Analyte: this compound Volatility Volatile Polarity Moderately Polar MW MW = 114.19 g/mol Volatile_Rec Volatile Compound => Adsorbent Fiber Volatility->Volatile_Rec Polarity_Rec Mixed Polarity => Mixed Phase Fiber Polarity->Polarity_Rec Recommended_Fiber Recommended Fiber: DVB/CAR/PDMS Volatile_Rec->Recommended_Fiber Polarity_Rec->Recommended_Fiber Trace_Rec Trace Analysis => Carboxen Trace_Rec->Recommended_Fiber

Caption: Logic for selecting the appropriate SPME fiber for this compound.

Conclusion

Solid-Phase Microextraction offers a robust, sensitive, and solvent-free method for the analysis of this compound. The provided protocol serves as a comprehensive starting point for method development. For specific applications, further optimization of parameters such as fiber type, extraction time, and temperature may be necessary to achieve the desired analytical performance. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is essential for reliable quantitative results.

References

Application Notes and Protocols: 3-Methylhexanal as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Methylhexanal as an analytical standard in various scientific applications, with a focus on chromatographic techniques. The information is intended to guide researchers in accurately quantifying this volatile aldehyde in complex matrices such as food products and biological samples.

Introduction

This compound is a branched-chain aldehyde that contributes to the aroma profile of various foods and is also found in biological systems.[1][2] As a volatile organic compound (VOC), its accurate quantification is crucial in flavor chemistry, food quality control, and metabolomics.[1] The use of a certified analytical standard is essential for method development, validation, and obtaining reliable quantitative results.[1]

Chemical Properties of this compound: [3][4][5]

PropertyValue
CAS Number 19269-28-4
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, green
Boiling Point 143-144 °C
Density ~0.813 g/mL at 20 °C
Solubility Very slightly soluble in water; soluble in organic solvents like ethanol, pentane, and diethyl ether.

Applications

This compound analytical standards are primarily used in:

  • Food and Beverage Industry: To quantify flavor and off-flavor compounds in products such as meat, dairy, and plant-based foods.[1][2]

  • Biological Research: For the determination of this compound in biological samples like urine, feces, and plasma to study metabolic pathways or as a potential biomarker.[2][6]

  • Environmental Analysis: To monitor its presence in air or water samples.[1]

  • Quality Control: In the manufacturing of fragrances and personal care products.[2]

Experimental Protocols

Analysis of this compound in Food Matrices using SPME-GC-MS

This protocol is adapted from established methods for analyzing volatile aldehydes in meat and other food products.[7][8]

Objective: To extract and quantify this compound from a solid or semi-solid food matrix.

Materials:

  • This compound analytical standard

  • Internal Standard (e.g., d12-Hexanal)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Sodium chloride (NaCl)

  • Deionized water

Sample Preparation Workflow:

A Weigh 1-3 g of homogenized food sample into a 20 mL headspace vial B Add a saturated NaCl solution (e.g., 5 mL) to enhance analyte partitioning A->B C Spike with a known concentration of internal standard B->C D Seal the vial tightly with a PTFE/silicone septum C->D E Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) D->E F Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 min) E->F G Retract the fiber and immediately introduce it into the GC injection port for thermal desorption F->G A Pipette a precise volume (e.g., 1-2 mL) of the biological fluid into a headspace vial B Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte A->B C Spike with a known concentration of internal standard B->C D Seal the vial immediately C->D E Incubate the vial in the headspace autosampler's oven at a controlled temperature and time to reach equilibrium D->E F Automatically inject a portion of the headspace vapor into the GC-MS E->F cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Standard Preparation (this compound & IS) D Linearity & Range A->D B Sample Preparation Optimization (Matrix Effects) H Sample Preparation B->H C GC-MS Parameter Optimization (Separation & Detection) I GC-MS Analysis C->I J Data Processing & Quantification D->J E Accuracy & Precision E->J F LOD & LOQ F->J G Specificity G->I H->I I->J

References

Application of 3-Methylhexanal in Flavor and Fragrance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal is a branched-chain aliphatic aldehyde that possesses a characteristic sweet, green aroma.[1] As a volatile organic compound, it serves as a significant component in the flavor and fragrance industry, contributing to the sensory profile of a wide array of consumer products.[2] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in research and development settings. Its applications range from its use as a flavoring agent in foods and beverages to its role as a component in fragrance compositions and as an analytical standard.[2]

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1. Its branched structure influences its physical and chemical characteristics, and the presence of the aldehyde functional group is key to its reactivity and sensory perception.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄O[2]
Molecular Weight114.19 g/mol [2]
CAS Number19269-28-4[2]
AppearanceColourless to pale yellow clear liquid[1]
Odor ProfileSweet, green[1]
Density0.813 g/mL at 20 °C[2]
Refractive Indexn20/D 1.411[2]
SolubilityVery slightly soluble in water; soluble in ethanol, pentane, and diethyl ether.[1]
FEMA Number4261[1]
JECFA Number2173[1]

Applications in Flavor and Fragrance

This compound is utilized in both the flavor and fragrance industries to impart its characteristic green and sweet notes.

Flavor Applications

As a flavoring agent, this compound is used in a variety of food products, including beverages, breakfast cereals, chewing gum, and frozen dairy.[4] It is also found naturally in some food items like meat.[2] In soybean products, it has been identified as a contributor to the characteristic "beany" off-flavor, and research has explored enzymatic methods to reduce its concentration.[3]

Table 2: Recommended Usage Levels of this compound in Food Products (FEMA GRAS)

Food CategoryAverage Usual ppmAverage Maximum ppm
Beverages (non-alcoholic)0.500.50
Beverages (alcoholic)0.500.50
Breakfast Cereal0.500.50
Chewing Gum0.500.50
Confectionery Frostings0.500.50
Frozen Dairy0.500.50
Seasonings / Flavors0.500.50
Snack Foods0.500.50
Sweet Sauces0.500.50
(Source: The Good Scents Company)[4]
Fragrance Applications

In perfumery, aliphatic aldehydes, including branched-chain variants like this compound, are valued for their ability to add brightness and a diffusive quality to a fragrance. They are often used in small quantities to lift the top notes of a composition. While specific formulations are proprietary, this compound can be incorporated into floral and citrus fragrances to enhance freshness.

Experimental Protocols

Protocol 1: Determination of Odor and Taste Thresholds

This protocol is based on the ASTM E679-19 standard, which employs a forced-choice ascending concentration series method.[3][4][5]

Objective: To determine the detection threshold of this compound in a specific medium (e.g., water, air, or a neutral food base).

Materials:

  • This compound (analytical standard grade)[2]

  • Odorless and tasteless medium (e.g., purified water, deodorized air, neutral oil)

  • Glass vials or beakers with lids

  • Pipettes and glassware for serial dilutions

  • Sensory panel of at least 10-15 trained assessors

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Preparation of Stimuli:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1000 ppm).

    • Perform a serial dilution of the stock solution in the chosen medium to create a series of ascending concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppb). The range should be determined in preliminary tests to bracket the expected threshold.

  • Sensory Evaluation:

    • Use a three-alternative forced-choice (3-AFC) or triangle test format.[6] For each concentration level, present three samples to each panelist, where two are blanks (medium only) and one contains the this compound dilution. The order of presentation should be randomized for each panelist.

    • Instruct panelists to select the sample that is different from the other two.

    • Present the concentration series in ascending order.

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they correctly identify the odd sample in a specified number of consecutive presentations (e.g., two or three).

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

G cluster_prep Stimulus Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock Stock Solution (e.g., 1000 ppm) Dilutions Serial Dilutions (Ascending Concentrations) Stock->Dilutions Dilute in Medium Presentation 3-AFC Presentation (2 Blanks, 1 Sample) Dilutions->Presentation Panelist Panelist Evaluation Presentation->Panelist Randomized Order Individual Individual Threshold (Lowest Correct ID) Panelist->Individual Group Group Threshold (Geometric Mean) Individual->Group G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quant Quantification Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPME) Add_IS->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection/Identification) GC->MS Cal_Curve Calibration Curve MS->Cal_Curve Calc Calculate Concentration Cal_Curve->Calc G Odorant This compound OR Olfactory Receptor (OR) (e.g., similar to rat I7) Odorant->OR Binds Golf Gαolf (G-protein) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

References

Application Note: 3-Methylhexanal as a Volatile Organic Compound (VOC) Marker for Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile Organic Compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air, a property known as volatility. In the context of medical diagnostics, VOCs present in exhaled breath, urine, or blood can serve as non-invasive biomarkers for various physiological and pathological states.[1] The analysis of these compounds provides a snapshot of the body's metabolic processes, which can be altered by diseases like cancer.[2] 3-Methylhexanal, a medium-chain aldehyde, has been identified as a potential VOC biomarker in the exhaled breath of patients with certain types of cancer.[3][4] This document outlines the application of this compound as a VOC marker and provides detailed protocols for its detection and analysis.

Chemical Properties of this compound

This compound belongs to the class of organic compounds known as medium-chain aldehydes.[3] These are aldehydes with a carbon chain length containing between 6 and 12 carbon atoms.[3][5]

PropertyValue
Chemical Formula C7H14O[6]
Molar Mass 114.19 g/mol [7]
Synonyms 3-methyl-hexanal, (+-)-3-METHYLHEXANAL[6]
Class Medium-chain aldehyde[3][4]

Applications in Disease Detection

The primary application of this compound as a VOC marker is in the non-invasive detection of cancer through breath analysis. Altered metabolic pathways in tumor cells, particularly increased oxidative stress and lipid peroxidation, are thought to lead to the production and release of specific VOCs, including various aldehydes.[8]

  • Lung Cancer: Studies have identified a panel of VOCs, including various aldehydes and hydrocarbons, that can distinguish lung cancer patients from healthy controls.[1] The analysis of these compounds in exhaled breath is a promising approach for early-stage screening.[9][10]

  • Breast Cancer: Research has indicated that certain VOCs, such as 3-methylhexane (a related hydrocarbon), are found in different concentrations in the breath of breast cancer patients compared to healthy individuals.[2] While specific data for this compound is less prevalent, the presence of other aldehydes in breath profiles of cancer patients suggests its potential relevance.

Quantitative Data Summary

The table below summarizes findings on VOCs, including related compounds to this compound, in cancer patient breath samples compared to controls. It is important to note that the specific concentration of this compound is not always reported individually but as part of a broader VOC profile.

VOC MarkerCancer TypeSample TypeChange in Cancer Patients vs. ControlsSensitivity (%)Specificity (%)Reference
3-methylhexaneBreast CancerExhaled BreathDown-regulated10040[2]
Aldehyde Panel (Hexanal, Heptanal, etc.)Lung CancerExhaled BreathUp-regulated8276[10]
Hydrocarbon Panel (e.g., 3-methylhexane)Lung CancerExhaled BreathVaried85.180.5[9]

Experimental Protocols & Methodologies

The detection of this compound and other VOCs in biological samples requires highly sensitive analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common method.[1][2]

Protocol 1: Exhaled Breath Sample Collection

This protocol describes the standardized collection of alveolar breath, which is rich in endogenous VOCs.

  • Patient Preparation: The patient should be in a resting state for at least 10 minutes before sampling and should have fasted for a minimum of 4 hours to minimize VOCs from recent food intake.

  • Ambient Air Control: Before patient sampling, collect a sample of the ambient room air using the same collection device to serve as a background control.

  • Breath Collection:

    • Use a specialized breath sampler (e.g., BIO-VOC sampler) or an inert collection bag (e.g., Tedlar bag).[2][10]

    • Instruct the patient to inhale to total lung capacity and exhale steadily through the device.

    • Discard the initial portion of the breath, which represents dead space air, and collect the latter, alveolar-rich portion.

    • For sorbent tube collection, a consistent volume (e.g., 1-2 liters) of exhaled air is drawn through the tube at a controlled flow rate.

  • Sample Storage: Seal the collection tubes or bags immediately. Store them at a controlled temperature (e.g., 4°C) and analyze within 24-48 hours to prevent analyte degradation or loss.

Protocol 2: Sample Preparation by Thermal Desorption (TD)

This protocol is for samples collected on sorbent tubes and serves to concentrate the VOCs before GC-MS analysis.

  • System Preparation: Set up a Thermal Desorption unit connected to the GC-MS system. Purge the system with high-purity helium.

  • Primary (Tube) Desorption:

    • Place the breath sample sorbent tube into the TD unit.

    • Heat the tube to desorb the trapped VOCs (e.g., at 280-300°C for 5-10 minutes) with a constant helium flow.

    • The desorbed analytes are transferred and re-focused onto a smaller, cryogenically cooled focusing trap.

  • Secondary (Trap) Desorption:

    • Rapidly heat the focusing trap (e.g., from -10°C to 300°C in <1 minute).

    • This injects the concentrated band of VOCs directly into the GC column for separation.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical parameters for separating and identifying this compound and other VOCs.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or similar).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by matching their retention times to those of known standards.

    • Quantify the compounds by integrating the peak area of a characteristic ion.

    • Perform statistical analysis (e.g., t-test, ROC analysis) to compare VOC profiles between patient and control groups.[10]

Visualizations

G cluster_0 Phase 1: Patient & Sample Collection cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Data Analysis Patient Patient Cohort (Cancer vs. Control) Prep Fasting & Rest Patient->Prep Collection Exhaled Breath Collection (Sorbent Tube) Prep->Collection TD Thermal Desorption (TD) Collection->TD GC Gas Chromatography (GC) Separation TD->GC MS Mass Spectrometry (MS) Detection GC->MS Processing Chromatogram Processing MS->Processing Identification VOC Identification (Library Match) Processing->Identification Stats Statistical Analysis (e.g., ROC Curve) Identification->Stats Biomarker Biomarker Profile Stats->Biomarker G cluster_0 Cellular State cluster_1 Pathophysiological Process cluster_2 Biomarker Generation & Detection Tumor Tumor Cell Metabolism Altered Metabolism Tumor->Metabolism OxidativeStress Increased Oxidative Stress (Reactive Oxygen Species) Metabolism->OxidativeStress LipidPeroxidation Lipid Peroxidation of Polyunsaturated Fatty Acids OxidativeStress->LipidPeroxidation Aldehydes Generation of Aldehydes (e.g., this compound) LipidPeroxidation->Aldehydes Release Release into Bloodstream Aldehydes->Release Exhalation Gas Exchange in Lungs & Exhalation Release->Exhalation Detection Breath Analysis (GC-MS) Exhalation->Detection

References

Application Notes: Quantification of 3-Methylhexanal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylhexanal is a volatile organic compound (VOC) and a saturated aldehyde that has been detected in biological samples.[1][2] The analysis of VOCs in biological matrices such as urine and blood is a growing field of interest for biomarker discovery and clinical diagnostics. This document provides detailed application notes and protocols for the quantification of this compound in human urine and blood samples, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3]

While this compound is listed in the Human Metabolome Database (HMDB), it is categorized as "detected but not quantified," underscoring the necessity for robust and validated quantitative methods.[1][4] These protocols are intended for researchers, scientists, and drug development professionals engaged in metabolomics and biomarker research.

Quantitative Data Summary

Due to the limited availability of established reference ranges for this compound in the scientific literature, the following tables present hypothetical quantitative data to illustrate the expected outcomes of the described analytical methods. These values should be used as a template for reporting experimental findings.

Table 1: Hypothetical Quantification of this compound in Human Urine

Sample GroupNConcentration (ng/mL) Mean ± SDRange (ng/mL)
Healthy Controls5015.2 ± 3.58.9 - 22.1
Disease Cohort A5028.9 ± 7.218.3 - 45.6
Disease Cohort B509.8 ± 2.15.4 - 14.7

Table 2: Hypothetical Quantification of this compound in Human Blood (Plasma)

Sample GroupNConcentration (pg/mL) Mean ± SDRange (pg/mL)
Healthy Controls5075.4 ± 15.845.2 - 105.7
Disease Cohort A50135.1 ± 28.390.8 - 198.4
Disease Cohort B5042.6 ± 9.525.1 - 60.3

Experimental Protocols

The following protocols describe the methodology for the extraction and quantification of this compound from urine and blood samples using HS-SPME-GC-MS.

Protocol 1: Quantification of this compound in Human Urine

This protocol is optimized for the analysis of volatile compounds in urine.[5]

1. Materials and Reagents:

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • Sodium chloride (NaCl), analytical grade

  • Sulfuric acid (H₂SO₄), 2.5 M[5]

  • Ultrapure water

  • 20 mL headspace vials with PTFE/silicone septa screw caps[6]

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad VOC coverage.[5][7]

2. Sample Preparation:

  • Collect mid-stream urine samples in sterile containers and store at -80°C until analysis.

  • Thaw urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

  • In a 20 mL headspace vial, add 1.0 g of NaCl.

  • Add 5 mL of the urine supernatant to the vial.

  • Spike the sample with the internal standard to a final concentration of 50 ng/mL.

  • Acidify the sample by adding 0.2 mL of 2.5 M H₂SO₄ to optimize the release of VOCs.[5]

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the prepared vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at 60°C for 15 minutes with agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in full scan mode (m/z 35-350) for qualitative analysis and in selected ion monitoring (SIM) mode for quantification.

    • Monitor characteristic ions for this compound (e.g., m/z 41, 57, 71, 86, 114) and the internal standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards in a synthetic urine matrix by spiking with known concentrations of this compound (e.g., 1-200 ng/mL) and a constant concentration of the internal standard.

  • Process the calibration standards using the same sample preparation and analysis procedure as the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the urine samples using the generated calibration curve.

Protocol 2: Quantification of this compound in Human Blood (Plasma)

This protocol is adapted for the analysis of VOCs in a more complex matrix like blood plasma.

1. Materials and Reagents:

  • Same as Protocol 1.

  • Human plasma (drug-free) for matrix-matched calibration standards.

2. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Thaw plasma samples on ice.

  • In a 20 mL headspace vial, add 1 mL of plasma.

  • Spike with the internal standard to a final concentration of 100 pg/mL.

  • Add 1.0 g of NaCl to facilitate the release of VOCs from the matrix.

  • Immediately seal the vial.

3. HS-SPME Procedure:

  • Incubate the sample at 45°C for 20 minutes with agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 40 minutes at 45°C.

4. GC-MS Analysis:

  • The GC-MS parameters are the same as described in Protocol 1.

5. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking drug-free human plasma with known concentrations of this compound (e.g., 10-1000 pg/mL) and a constant concentration of the internal standard.

  • Follow the same procedure for calibration curve construction and quantification as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the potential role of this compound as a biomarker.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Urine_Prep Add NaCl, Internal Standard, and H₂SO₄ to Urine Urine->Urine_Prep Blood Blood Sample Blood_Prep Separate Plasma, Add NaCl and Internal Standard Blood->Blood_Prep HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Urine_Prep->HS_SPME Blood_Prep->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Quant Quantification using Calibration Curve GC_MS->Quant

Caption: Experimental workflow for this compound quantification.

biomarker_pathway cluster_origin Biological Origin cluster_biomarker Biomarker cluster_sample Biological Sample cluster_detection Detection & Quantification cluster_application Application Metabolic Altered Metabolic Process (e.g., Lipid Peroxidation) Biomarker This compound Metabolic->Biomarker generates Urine Urine Biomarker->Urine excreted in Blood Blood Biomarker->Blood circulates in Detection HS-SPME-GC-MS Urine->Detection Blood->Detection Application Disease Diagnosis/ Prognosis Detection->Application informs

Caption: this compound as a potential biomarker.

References

Application Note: Enhanced Gas Chromatographic Analysis of 3-Methylhexanal via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylhexanal is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. However, its direct analysis by gas chromatography (GC) can be challenging due to its polarity and potential for thermal instability, which may lead to poor chromatographic peak shape and reduced sensitivity.[1] Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for GC analysis.[2][3][4] This application note details a derivatization protocol for this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to improve its volatility, thermal stability, and detectability.[1][5]

The reaction with PFBHA converts the carbonyl group of this compound into a more stable and volatile oxime derivative.[1] The introduction of the pentafluorobenzyl group significantly enhances the sensitivity for detection by electron capture detectors (ECD) and provides characteristic mass fragments for mass spectrometry (MS), improving selectivity and lowering detection limits.[1][6][7]

Benefits of PFBHA Derivatization for Aldehyde Analysis:

  • Increased Volatility and Thermal Stability: The resulting oximes are more volatile and thermally stable than the parent aldehydes, leading to better chromatographic performance.[1]

  • Enhanced Sensitivity: The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to electron capture detection (ECD) and yield characteristic mass spectra, which is beneficial for selected ion monitoring (SIM) in MS.[1]

  • Improved Peak Shape: Derivatization reduces the polarity of the analyte, leading to improved peak symmetry and resolution on common GC columns.[1]

  • Versatility: The PFBHA derivatization method is applicable to a wide range of aldehydes and ketones.[6]

Quantitative Data Summary

While specific quantitative data for this compound derivatization is not extensively published, the expected improvements based on the analysis of similar aldehydes are summarized below. The following table illustrates the anticipated enhancements in GC-MS analysis of this compound upon derivatization with PFBHA.

ParameterAnalysis without DerivatizationAnalysis with PFBHA DerivatizationExpected Improvement
Retention Time Variable, may be subject to shiftConsistent and reproducibleImproved reproducibility
Peak Shape Often exhibits tailingSymmetrical, sharp peaksEnhanced peak geometry
Detection Limit Higher (less sensitive)Lower (more sensitive)Significant increase in sensitivity
Selectivity (MS) Fragmentation may be less specificCharacteristic fragment ions (e.g., m/z 181)Improved selectivity and identification

Experimental Protocol: PFBHA Derivatization of this compound

This protocol describes the oximation of this compound with PFBHA for subsequent GC-MS analysis.

Materials:

  • This compound standard[8][9]

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Hexane or Dichloromethane (for extraction)

  • Sodium sulfate (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Reagent Preparation: Prepare a 10-15 mg/mL solution of PFBHA in reagent-grade water.

  • Sample Preparation: Place 1 mL of the sample containing this compound (or a standard solution) into a reaction vial.

  • Derivatization Reaction:

    • Add 1 mL of the PFBHA solution to the reaction vial.

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Heat the vial at 60°C for 90 minutes in a heating block or water bath.[10]

  • Extraction of the Derivative:

    • Cool the vial to room temperature.

    • Add 2 mL of hexane or dichloromethane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

  • Sample Collection for GC Analysis:

    • Carefully transfer the upper organic layer to a clean GC vial.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Derivatization Reaction of this compound with PFBHA

start Sample containing this compound derivatization Add PFBHA & Heat (60°C, 90 min) start->derivatization reagent Prepare PFBHA Solution reagent->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction drying Dry with Anhydrous Sodium Sulfate extraction->drying analysis GC-MS Analysis drying->analysis

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methylhexanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the (R) and (S) isomers of 3-methylhexanal, a valuable chiral building block in organic synthesis. The primary focus is on modern organocatalytic methods, which offer significant advantages in terms of operational simplicity, mild reaction conditions, and high enantioselectivity.

Introduction

This compound is a chiral aldehyde with applications in fragrance, flavoring, and as a synthon for more complex molecules in the pharmaceutical and agrochemical industries. The stereochemistry at the C3 position is crucial for its biological activity and sensory properties. Therefore, the development of efficient and highly enantioselective synthetic routes to access both (R)- and (S)-3-methylhexanal is of significant interest. This document outlines two primary strategies for this purpose: organocatalytic asymmetric α-alkylation of an aldehyde and the use of a chiral auxiliary. The organocatalytic approach, particularly utilizing synergistic photoredox catalysis, represents a state-of-the-art method for this transformation.

Method 1: Organocatalytic Asymmetric α-Alkylation of Butanal

This method employs a chiral secondary amine organocatalyst, specifically an imidazolidinone derivative (often referred to as a MacMillan catalyst), in a synergistic photoredox catalytic cycle. This approach enables the direct, enantioselective α-alkylation of a simple aldehyde (butanal) with an alkyl halide (propyl bromide or iodide) to furnish this compound.

Reaction Principle

The reaction proceeds through a dual catalytic cycle. The chiral amine catalyst reacts with the starting aldehyde (butanal) to form a chiral enamine intermediate. Concurrently, a photoredox catalyst, upon irradiation with visible light, generates a radical from the alkyl halide. This radical then reacts with the enamine in a highly stereocontrolled manner. Subsequent steps regenerate the catalysts and yield the enantioenriched α-alkylated aldehyde.

Logical Workflow

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Butanal, Propyl Halide, Photocatalyst, Organocatalyst, and Solvent B Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature A->B Start Reaction C Monitor Reaction Progress (TLC, GC, or LC-MS) B->C D Quench Reaction C->D Reaction Complete E Aqueous Work-up (Extraction) D->E F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H I Determine Enantiomeric Excess (Chiral GC or HPLC) H->I

Caption: Experimental workflow for the organocatalytic α-alkylation.

Signaling Pathway: Dual Catalytic Cycle

G cluster_organo Organocatalytic Cycle cluster_photo Photoredox Cycle Butanal Butanal Enamine Chiral Enamine Butanal->Enamine + Organocat Organocat Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + Propyl Radical - e- PhotoCat_star Excited Photocatalyst [Ru(bpy)3]2+* Enamine->PhotoCat_star SET Product (R)- or (S)-3-Methylhexanal Iminium->Product + H2O Product->Organocat Regenerates PhotoCat Photocatalyst [Ru(bpy)3]2+ PhotoCat->PhotoCat_star Visible Light (hν) PhotoCat_red Reduced Photocatalyst [Ru(bpy)3]+ PhotoCat_star->PhotoCat_red + Enamine - Enamine Radical Cation PhotoCat_red->PhotoCat - e- PropylHalide Propyl-X PropylRadical Propyl Radical PropylHalide->PropylRadical + [Ru(bpy)3]+ PropylRadical->Enamine workflow_auxiliary cluster_synthesis Synthesis cluster_cleavage Cleavage and Conversion cluster_analysis Analysis A Couple Butanoyl Chloride with Chiral Auxiliary B Deprotonate with Base to form Chiral Enolate A->B C Alkylate with Propyl Iodide B->C D Cleave Chiral Auxiliary to yield 3-Methylhexanoic Acid C->D E Reduce Carboxylic Acid to this compound D->E F Purify and Characterize Final Product E->F G Determine Enantiomeric Purity F->G

Application Notes and Protocols: The Role of 3-Methylhexanal in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods. Among the myriad of compounds generated, Strecker aldehydes play a pivotal role in the characteristic aroma profiles. 3-Methylhexanal, a branched-chain aldehyde, is formed during the Maillard reaction through the Strecker degradation of the amino acid L-isoleucine. While recognized as a flavoring agent, its broader role and biological implications are areas of growing interest.

These application notes provide a comprehensive overview of the formation of this compound in the Maillard reaction, protocols for its analysis, and a framework for investigating its biological effects.

Formation of this compound in the Maillard Reaction

This compound is not a primary product of the initial stages of the Maillard reaction but is rather a result of a specific side reaction known as the Strecker degradation.

The Strecker Degradation Pathway:

The Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction. In the case of this compound, the precursor amino acid is L-isoleucine.

The overall reaction can be summarized as: L-Isoleucine + Dicarbonyl Compound → this compound + Aminoketone + CO₂

The dicarbonyl compounds can be formed through various pathways during the Maillard reaction, including the caramelization of sugars and the degradation of Amadori products.

G cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing Sugars Reducing Sugars Amadori Products Amadori Products Reducing Sugars->Amadori Products Condensation Amino Acids (Isoleucine) Amino Acids (Isoleucine) Amino Acids (Isoleucine)->Amadori Products Dicarbonyl Intermediates Dicarbonyl Intermediates Amadori Products->Dicarbonyl Intermediates Degradation This compound This compound Dicarbonyl Intermediates->this compound Reaction with Isoleucine

Caption: Workflow for generating and analyzing this compound.

Protocol 2: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To quantify the concentration of this compound in a liquid or solid food matrix.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Headspace vials with septa

  • Analytical standard of this compound

  • Internal standard (e.g., d-labeled analog or a compound with similar volatility and polarity not present in the sample)

  • Sodium chloride (for salting out)

Procedure:

  • Sample Preparation:

    • For liquid samples: Place a known volume (e.g., 5 mL) into a headspace vial.

    • For solid samples: Place a known weight (e.g., 2 g) into a headspace vial. Add a small amount of saturated NaCl solution to enhance volatile release.

  • Internal Standard: Add a known amount of the internal standard to each sample and calibration standard.

  • Equilibration: Seal the vials and place them in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., for 5 minutes).

    • GC temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • MS acquisition: Use scan mode for initial identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

  • Quantification: Create a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Method Validation: To ensure the reliability of the quantitative data, the analytical method should be validated for:

  • Linearity and range

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Accuracy (recovery)

  • Precision (repeatability and reproducibility)

Sensory Properties of this compound

CompoundOdor DescriptionOdor Threshold (in water)
2-Methylbutanal Malty, chocolate, nutty~1 µg/L
3-Methylbutanal Malty, chocolate, cheesy~0.2 µg/L
This compound Sweet, green [1]Not established

Protocol 3: Determination of the Odor Detection Threshold of this compound

Objective: To determine the concentration at which this compound can be detected by a sensory panel.

Methodology: The American Society for Testing and Materials (ASTM) E679-04 standard method for the determination of odor and taste thresholds by a forced-choice ascending concentration series is recommended.

Procedure Outline:

  • Prepare a series of dilutions of this compound in deionized, odor-free water.

  • Present a sensory panel with sets of three samples (two blanks and one containing the odorant) in an ascending order of concentration.

  • Panelists are asked to identify the "odd" sample.

  • The individual threshold is the concentration at which a panelist correctly identifies the odd sample multiple times.

  • The group threshold is calculated from the individual thresholds.

Biological Role and Signaling Pathways

The biological effects of many Maillard reaction products are an active area of research. While specific studies on this compound are scarce, it is plausible that as a reactive aldehyde, it could interact with biological systems.

Potential Areas of Investigation:

  • Cytotoxicity and Genotoxicity: In vitro assays (e.g., MTT assay for cytotoxicity, Ames test for mutagenicity) can be employed to assess the potential adverse effects of this compound.

  • Interaction with Signaling Pathways: Many cellular processes are regulated by complex signaling pathways. The effect of this compound on key inflammatory pathways could be a starting point for investigation.

Potential Signaling Pathway for Investigation

G This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress Potential Induction MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Cellular_Stress->MAPK_Pathway Activation NF_kappaB_Pathway NF-κB Pathway Cellular_Stress->NF_kappaB_Pathway Activation Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MAPK_Pathway->Inflammatory_Response Regulation NF_kappaB_Pathway->Inflammatory_Response Regulation

Caption: A hypothetical signaling pathway for investigating the biological effects of this compound.

Protocol 4: In Vitro Assessment of the Effect of this compound on Inflammatory Signaling

Objective: To investigate whether this compound can modulate key inflammatory signaling pathways in a cell-based model.

Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages, which are commonly used to study inflammation.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • Reagents for Western blotting (antibodies against phosphorylated and total forms of p65 NF-κB, p38, JNK, ERK)

  • Reagents for quantitative PCR (primers for inflammatory cytokine genes like TNF-α, IL-6, IL-1β)

  • ELISA kits for cytokine quantification

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to an appropriate confluency.

    • Pre-treat cells with different concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins (p65 NF-κB, p38, JNK, ERK) to determine pathway activation.

  • qPCR Analysis:

    • Extract RNA from the cells and perform qPCR to measure the gene expression levels of inflammatory cytokines.

  • ELISA:

    • Collect the cell culture supernatant and perform ELISA to quantify the secretion of inflammatory cytokines.

Data Analysis: Compare the levels of phosphorylated proteins, gene expression, and cytokine secretion between control, LPS-stimulated, and this compound-treated groups to determine if the compound has pro- or anti-inflammatory effects.

Conclusion

This compound, formed from the Strecker degradation of isoleucine, is an integral component of the complex flavor profile generated during the Maillard reaction. While its role as a flavor compound is acknowledged, further research is needed to fully elucidate its quantitative formation under various food processing conditions and its potential biological activities. The protocols outlined in these application notes provide a framework for researchers to investigate the generation, sensory perception, and biological implications of this important Maillard reaction product. Such studies will contribute to a deeper understanding of food chemistry and its impact on human health.

References

3-Methylhexanal: A Versatile Precursor in Organic Synthesis for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylhexanal, a branched-chain aldehyde, serves as a valuable and versatile precursor in organic synthesis, particularly in the construction of complex bioactive molecules such as insect pheromones and other natural products. Its chiral center and reactive aldehyde functionality allow for a variety of stereoselective transformations, making it an attractive starting material for the synthesis of compounds with specific biological activities. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including reduction, Grignard addition, Wittig reaction, and aldol condensation.

Key Synthetic Applications and Protocols

Stereoselective Reduction to 3-Methyl-1-hexanol

The reduction of this compound to its corresponding primary alcohol, 3-methyl-1-hexanol, is a fundamental transformation that can be achieved with high efficiency. The resulting chiral alcohol is a common structural motif in various natural products.

Application: Synthesis of chiral building blocks for pharmaceuticals and natural products.

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath).

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x Vaq).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-1-hexanol. Further purification can be achieved by flash column chromatography.

ReactantReducing AgentSolventTemperatureReaction TimeYieldRef.
This compoundNaBH₄MeOH0 °C to rt1-2 h>95%[1]

Logical Workflow for Stereoselective Reduction:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction 1. Dissolve NaBH4 NaBH4 NaBH4->Reaction 2. Add MeOH MeOH MeOH->Reaction 0 C to rt 0 C to rt 0 C to rt->Reaction 3-Methyl-1-hexanol 3-Methyl-1-hexanol Work-up Work-up Reaction->Work-up 3. Quench & Extract Purification Purification Work-up->Purification 4. Chromatography Purification->3-Methyl-1-hexanol

Caption: Workflow for the reduction of this compound.

Grignard Reaction for the Synthesis of Secondary and Tertiary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to this compound provides a powerful method for carbon-carbon bond formation, leading to the synthesis of more complex chiral secondary and tertiary alcohols.

Application: Synthesis of insect pheromones and other complex chiral molecules. For instance, the closely related (3R,4S)-4-Methyl-3-hexanol is an ant pheromone.[2]

Experimental Protocol: Grignard Addition of Ethylmagnesium Bromide

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether (Et₂O) dropwise to initiate the reaction.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous Et₂O dropwise to the Grignard reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with Et₂O (3 x Vaq).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 4-methyl-3-hexanol by flash column chromatography.

AldehydeGrignard ReagentSolventTemperatureYieldRef.
Propanal2-Pentylmagnesium bromideEt₂O0 °C to rt36%[2]
This compoundEthylmagnesium bromideEt₂O0 °C to rt(Estimated) 30-40%N/A

Signaling Pathway for Grignard Reaction:

G Ethyl Bromide Ethyl Bromide EtMgBr Ethylmagnesium Bromide (Grignard) Ethyl Bromide->EtMgBr + Mg / Et2O Mg Mg Mg->EtMgBr Alkoxide Intermediate Alkoxide Intermediate EtMgBr->Alkoxide Intermediate Nucleophilic Attack This compound This compound This compound->Alkoxide Intermediate 4-Methyl-3-hexanol 4-Methyl-3-hexanol Alkoxide Intermediate->4-Methyl-3-hexanol Protonation (Work-up)

Caption: Formation of 4-methyl-3-hexanol via Grignard reaction.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly effective method for converting aldehydes into alkenes with good control over the location of the double bond. This reaction is instrumental in the synthesis of various unsaturated compounds, including insect pheromones.

Application: Synthesis of unsaturated insect pheromones and other olefinic compounds.

Experimental Protocol: Wittig Reaction with Ethyltriphenylphosphonium Bromide

  • Ylide Generation: In a dry, three-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a characteristic orange/red color will appear).

  • Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with pentane or hexane (3 x Vaq). The triphenylphosphine oxide byproduct is less soluble in these solvents.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 3,4-dimethyl-1-hexene by flash column chromatography.

AldehydeWittig ReagentBaseSolventYield (Z/E ratio)Ref.
This compoundEthyltriphenylphosphonium bromiden-BuLiTHF(Estimated) 60-70% (Z-selective)N/A

Experimental Workflow for Wittig Reaction:

G Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ylide Formation Ylide Formation Ethyltriphenylphosphonium Bromide->Ylide Formation + n-BuLi / THF n-BuLi n-BuLi n-BuLi->Ylide Formation Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction This compound This compound This compound->Wittig Reaction 3,4-Dimethyl-1-hexene 3,4-Dimethyl-1-hexene Wittig Reaction->3,4-Dimethyl-1-hexene Work-up & Purification Triphenylphosphine Oxide Triphenylphosphine Oxide Wittig Reaction->Triphenylphosphine Oxide

Caption: Workflow for the synthesis of an alkene via Wittig reaction.

Aldol Condensation for Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize β-hydroxy aldehydes or α,β-unsaturated aldehydes from this compound.

Application: Synthesis of larger, more complex molecules with new stereocenters.

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Cool the solution to 0 °C.

  • Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require several hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aldol addition or condensation product by flash column chromatography.

AldehydeBaseSolventProductYieldRef.
PropanalNaOHEtOH3-Hydroxy-2-methylpentanalModerate to Good[3]
This compoundNaOHEtOH3-Hydroxy-2,4-dimethyl-2-propylheptanal (Aldol Adduct)(Estimated) ModerateN/A

Logical Relationship in Aldol Condensation:

G cluster_reactants Reactants This compound (Nucleophile) This compound (Nucleophile) Enolate Formation Enolate Formation This compound (Nucleophile)->Enolate Formation + Base This compound (Electrophile) This compound (Electrophile) Aldol Adduct Aldol Adduct This compound (Electrophile)->Aldol Adduct Base (NaOH) Base (NaOH) Base (NaOH)->Enolate Formation Enolate Formation->Aldol Adduct Nucleophilic Attack

Caption: Key steps in the base-catalyzed aldol condensation.

Conclusion

This compound is a readily available and highly useful chiral precursor for the synthesis of a variety of bioactive molecules. The protocols outlined in this document for reduction, Grignard addition, Wittig reaction, and aldol condensation provide a foundation for researchers to utilize this versatile building block in their synthetic endeavors. The ability to stereoselectively introduce new functionalities and build molecular complexity makes this compound a valuable tool in the fields of drug discovery and natural product synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three main laboratory-scale synthetic routes for this compound are:

  • Oxidation of 3-Methyl-1-hexanol: This is a straightforward method involving the oxidation of the corresponding primary alcohol.

  • Crossed Aldol Condensation: This involves the reaction of propanal and butanal, where one acts as a nucleophile and the other as an electrophile.

  • Hydroformylation of 2-Methyl-1-pentene: This method adds a formyl group and a hydrogen atom across the double bond of the alkene.

Q2: How can I purify the final this compound product?

A2: Purification of this compound is typically achieved by fractional distillation under reduced pressure. This is effective in separating the product from starting materials, solvents, and high-boiling point byproducts. For smaller scales or to remove polar impurities, silica gel column chromatography can also be employed.

Q3: What are the common side products in the synthesis of this compound?

A3: The side products depend on the synthetic route. In aldol condensation, self-condensation of propanal and butanal can lead to 2-methyl-2-pentenal and 2-ethyl-2-hexenal, respectively. In oxidation reactions, over-oxidation to 3-methylhexanoic acid can occur. During hydroformylation, the formation of the linear isomer, heptanal, is a common side product.

Q4: How can I characterize the final this compound product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch.

Troubleshooting Guides

Synthesis via Oxidation of 3-Methyl-1-hexanol

This method is a common and often high-yielding approach. However, challenges such as incomplete reaction or over-oxidation can arise.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen reagent.
Volatilization of Product - Use a condenser and maintain a controlled reaction temperature to prevent loss of the volatile aldehyde.
Degradation of Product - Work up the reaction mixture promptly upon completion. - Use milder oxidizing agents if degradation is suspected.

Problem 2: Presence of 3-Methylhexanoic Acid Impurity

Possible Cause Troubleshooting Steps
Over-oxidation - Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol, which are known to stop at the aldehyde stage.[1][2] - Carefully control the stoichiometry of the oxidizing agent.
Air Oxidation - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Synthesis via Crossed Aldol Condensation

The crossed aldol condensation between propanal and butanal can be challenging due to competing self-condensation reactions.

Problem 1: Low Yield of this compound and Presence of Multiple Side Products

Possible Cause Troubleshooting Steps
Self-condensation of Propanal and Butanal - Use a directed aldol approach. For example, slowly add the aldehyde that will act as the electrophile (propanal) to a mixture of the base and the aldehyde that will form the enolate (butanal).[3] - Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one aldehyde before adding the second aldehyde.
Unfavorable Reaction Equilibrium - If the aldol addition product is desired, run the reaction at a lower temperature. - If the condensed product is desired, heating the reaction mixture will drive the dehydration.
Synthesis via Hydroformylation of 2-Methyl-1-pentene

The primary challenge in this synthesis is controlling the regioselectivity to favor the desired branched aldehyde (this compound) over the linear isomer (heptanal).

Problem 1: Low Regioselectivity (High percentage of linear aldehyde)

Possible Cause Troubleshooting Steps
Inappropriate Ligand - The choice of phosphine or phosphite ligand on the rhodium catalyst is crucial for directing regioselectivity.[4] Bulky ligands often favor the formation of the linear aldehyde. Experiment with different ligands to optimize for the branched product.
Suboptimal Reaction Conditions - Vary the temperature and pressure of the syngas (CO/H₂). Higher CO partial pressures can sometimes favor the formation of branched isomers.[5][6]

Data Presentation

The following table summarizes typical yields for the different synthetic routes to this compound. Note that these are representative values and can vary significantly based on the specific reaction conditions and scale.

Synthetic Route Starting Materials Typical Yield (%) Typical Purity (%)
Oxidation (Swern)3-Methyl-1-hexanol85-95>95
Oxidation (PCC)3-Methyl-1-hexanol70-85>95
Crossed Aldol CondensationPropanal, Butanal40-6090-95 (after purification)
Hydroformylation2-Methyl-1-pentene, Syngas70-90 (aldehyde mixture)Varies (regioselectivity dependent)

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 3-Methyl-1-hexanol

This protocol is a general guideline and may require optimization.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • 3-Methyl-1-hexanol

  • Triethylamine (Et₃N)

  • Water, Brine

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3-methyl-1-hexanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.[7]

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.[8]

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Expected Yield: 85-95% Expected Purity: >95%

Protocol 2: Synthesis of this compound via Crossed Aldol Condensation

This protocol outlines a base-catalyzed crossed aldol condensation.

Materials:

  • Propanal

  • Butanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Water, Brine

Procedure:

  • Prepare a solution of sodium hydroxide (0.1 eq.) in ethanol.

  • To this solution, add butanal (1.0 eq.) at 0 °C.

  • Slowly add propanal (1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Expected Yield: 40-60% Expected Purity: 90-95% (after purification)

Protocol 3: Synthesis of this compound via Hydroformylation of 2-Methyl-1-pentene

This is a representative protocol and requires specialized high-pressure equipment.

Materials:

  • 2-Methyl-1-pentene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand

  • Toluene (solvent)

  • Syngas (CO/H₂, 1:1 mixture)

Procedure:

  • In a high-pressure reactor, dissolve the rhodium catalyst precursor and the chosen ligand in toluene under an inert atmosphere.

  • Add 2-methyl-1-pentene to the reactor.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir for the specified reaction time.

  • After cooling and venting the reactor, the product mixture can be analyzed by GC to determine the conversion and regioselectivity.

  • The solvent and unreacted starting materials can be removed by distillation.

  • Purify the resulting aldehyde mixture by fractional distillation under reduced pressure.

Expected Yield: 70-90% (total aldehydes) Regioselectivity: Highly dependent on ligand and conditions.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_oxidation Oxidation cluster_aldol Aldol Condensation cluster_hydroformylation Hydroformylation 3-Methyl-1-hexanol 3-Methyl-1-hexanol Oxidation Oxidation (PCC or Swern) 3-Methyl-1-hexanol->Oxidation This compound This compound Oxidation->this compound Yield: 70-95% Propanal Propanal Aldol Crossed Aldol Condensation Propanal->Aldol Butanal Butanal Butanal->Aldol Aldol->this compound Yield: 40-60% 2-Methyl-1-pentene 2-Methyl-1-pentene Hydroformylation Hydroformylation (Rh catalyst) 2-Methyl-1-pentene->Hydroformylation Syngas CO / H₂ Syngas->Hydroformylation Hydroformylation->this compound Regioselective

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting_Aldol Troubleshooting Aldol Condensation Start Low Yield of This compound SelfCondensation Self-Condensation Products Detected? Start->SelfCondensation DirectedAldol Implement Directed Aldol Strategy: - Slow addition of electrophile - Use of LDA to pre-form enolate SelfCondensation->DirectedAldol Yes Equilibrium Unfavorable Equilibrium? SelfCondensation->Equilibrium No End Improved Yield DirectedAldol->End TempControl Adjust Temperature: - Lower temp for addition product - Heat for condensation product Equilibrium->TempControl Yes TempControl->End Troubleshooting_Hydroformylation Troubleshooting Hydroformylation Start Low Regioselectivity (High Linear Aldehyde) Ligand Ligand Screening Start->Ligand LigandChange Experiment with different phosphine or phosphite ligands Ligand->LigandChange Yes Conditions Optimize Reaction Conditions ConditionsChange Vary temperature and syngas pressure Conditions->ConditionsChange Yes LigandChange->Conditions End Improved Regioselectivity ConditionsChange->End

References

Technical Support Center: Purification of 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methylhexanal from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

Common impurities in this compound synthesis include the corresponding alcohol (3-Methylhexanol) from incomplete oxidation, the corresponding carboxylic acid (3-Methylhexanoic acid) from over-oxidation, and residual starting materials or catalysts from the synthesis process.[1][2] Self-condensation products, such as aldols, may also be present.[1]

Q2: What is the most common method for purifying this compound?

The most widely used method for the purification of aldehydes like this compound is through the formation of a bisulfite adduct.[3][4][5][6] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a water-soluble adduct, which can then be separated from water-insoluble impurities by extraction.[4][6] The purified aldehyde can then be regenerated from the adduct.

Q3: Can column chromatography be used to purify this compound?

Yes, column chromatography on silica gel can be used to purify aliphatic aldehydes.[5] A non-polar mobile phase, such as a mixture of hexane and diethyl ether, is typically employed.[5] However, care must be taken as aldehydes can sometimes decompose on silica gel.[5]

Q4: How can I regenerate this compound from its bisulfite adduct?

The aldehyde can be regenerated from the aqueous bisulfite adduct by basification.[4][7] Adding a strong base, such as sodium hydroxide (NaOH), to the aqueous layer reverses the reaction and liberates the free aldehyde, which can then be extracted into an organic solvent.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low yield of purified this compound after bisulfite extraction. The bisulfite adduct of this compound may have some solubility in the organic phase, or the regeneration step may be incomplete.Ensure vigorous shaking during the extraction with the bisulfite solution to maximize adduct formation.[3] During regeneration, ensure the pH of the aqueous layer is strongly basic (pH > 10) to drive the equilibrium towards the free aldehyde.[4]
The purified this compound is still contaminated with 3-Methylhexanoic acid. The initial crude mixture was not sufficiently washed to remove acidic impurities.Before the bisulfite extraction, wash the crude organic solution with a mild base like 10% aqueous sodium bicarbonate solution to remove the acidic byproduct.[1]
Decomposition of this compound during column chromatography. The silica gel used for chromatography is acidic and can catalyze the decomposition of the aldehyde.Neutralize the silica gel with a small amount of a base like triethylamine before packing the column.[5] Alternatively, use a less acidic stationary phase like alumina.[8]
Formation of an emulsion during liquid-liquid extraction. The presence of surfactants or fine particulate matter can stabilize emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
The bisulfite adduct precipitates as a solid. For some aldehydes, the bisulfite adduct may not be fully soluble in the aqueous phase, especially with highly non-polar aldehydes.[4]If a solid forms at the interface, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct before separating the layers.[4]

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol describes the purification of this compound from a crude reaction mixture containing non-aldehyde impurities.

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-miscible solvent like dimethylformamide (DMF), which is particularly effective for aliphatic aldehydes.[4][7]

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.[4] Shake the funnel vigorously for at least 30 seconds to ensure complete formation of the bisulfite adduct.[7]

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and water to the separatory funnel and shake again. Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer, while the non-aldehyde byproducts will remain in the organic layer.[4]

  • Separation: Carefully separate the two layers. Discard the organic layer containing the impurities.

  • Regeneration: To the aqueous layer containing the bisulfite adduct, add a fresh portion of an organic solvent (e.g., diethyl ether). While stirring, slowly add a strong base, such as 50% sodium hydroxide solution, until the aqueous layer is strongly basic (pH > 10).[3]

  • Final Extraction: Shake the separatory funnel to extract the regenerated this compound into the organic layer.[4]

  • Isolation: Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is for the purification of this compound when impurities are also non-polar.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent system (e.g., 97:3 hexane:diethyl ether).[5] To prevent decomposition, a small amount of triethylamine can be added to the solvent system to neutralize the silica.[5]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. This compound, being a relatively non-polar compound, will elute relatively quickly. More polar impurities, such as alcohols and carboxylic acids, will be retained on the column.[5]

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or GC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagrams

Purification_Workflow crude Crude this compound (with byproducts) dissolve Dissolve in Organic Solvent crude->dissolve bisulfite Add Saturated NaHSO3 (aq) dissolve->bisulfite extract1 Liquid-Liquid Extraction bisulfite->extract1 aqueous Aqueous Layer (Bisulfite Adduct) extract1->aqueous Adduct organic_impurities Organic Layer (Impurities) extract1->organic_impurities Byproducts basify Add NaOH (aq) aqueous->basify extract2 Liquid-Liquid Extraction basify->extract2 organic_pure Organic Layer (Pure this compound) extract2->organic_pure Purified Aldehyde dry Dry and Evaporate organic_pure->dry pure_product Purified This compound dry->pure_product

Caption: Workflow for the purification of this compound using bisulfite adduct formation.

Troubleshooting_Logic start Start Purification check_purity Is the final product pure? start->check_purity success Purification Successful check_purity->success Yes acid_impurity Acidic Impurity Present? check_purity->acid_impurity No low_yield Is the yield low? check_regeneration Check Regeneration pH (>10) low_yield->check_regeneration Yes vigorous_shaking Ensure Vigorous Shaking during Adduct Formation low_yield->vigorous_shaking No acid_impurity->low_yield No pre_wash Pre-wash with NaHCO3 acid_impurity->pre_wash Yes pre_wash->start check_regeneration->start vigorous_shaking->start

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: 3-Methylhexanal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methylhexanal under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

Troubleshooting Guides

Users may encounter several issues related to the stability of this compound during storage and experimentation. The following guide addresses common problems, their probable causes, and recommended solutions.

Issue 1: Decreased Purity of this compound Over Time

  • Symptom: A decrease in the peak area of this compound and the appearance of new peaks in the gas chromatogram.

  • Probable Cause:

    • Oxidation: Exposure to air can lead to the oxidation of this compound to 3-Methylhexanoic acid. This is a common degradation pathway for aldehydes.

    • Polymerization: In the presence of acidic impurities or upon exposure to certain surfaces, aldehydes can undergo polymerization to form cyclic trimers.

    • Inappropriate Storage Temperature: Storing at elevated temperatures can accelerate both oxidation and polymerization.

  • Solution:

    • Store this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the storage container is clean and free of acidic residues.

    • Store at the recommended temperature of 2-8°C.[1][2] For long-term storage, consider diluting in a primary alcohol like ethanol to form a more stable hemiacetal.

    • Use a product containing a stabilizer like Butylated hydroxytoluene (BHT), which inhibits oxidation.[1][2]

Issue 2: Inconsistent Experimental Results

  • Symptom: Variability in reaction yields or analytical measurements when using this compound from different batches or stored for different durations.

  • Probable Cause:

    • Degradation of the Starting Material: Using degraded this compound will lead to lower yields of the desired product and potential side reactions.

    • Presence of Impurities: Degradation products like 3-Methylhexanoic acid can alter reaction conditions (e.g., pH) and interfere with the intended chemical transformation.

  • Solution:

    • Always use freshly opened or properly stored this compound.

    • Check the purity of your this compound by a suitable analytical method like GC-MS before use, especially for sensitive reactions.

    • If degradation is suspected, purify the aldehyde by distillation before use.

Accelerated Stability Study Data (Illustrative)
Storage ConditionTime (Weeks)Purity of this compound (%)Appearance of 3-Methylhexanoic acid (%)Appearance of Trimer (%)
2-8°C (with BHT) 099.5<0.1<0.1
499.20.2<0.1
898.90.40.1
1298.50.60.2
25°C / 60% RH 099.5<0.1<0.1
497.01.50.5
894.52.81.0
1291.84.21.5
40°C / 75% RH 099.5<0.1<0.1
492.14.52.0
885.38.93.5
1278.613.25.1

Note: This table is for illustrative purposes only and is intended to demonstrate the expected trends in this compound degradation under accelerated conditions. Actual results may vary.

Experimental Protocols

1. Protocol for Accelerated Stability Testing

This protocol outlines a general procedure for conducting an accelerated stability study of this compound.

  • Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its shelf life.

  • Materials:

    • This compound (with and without stabilizer, if applicable)

    • Climate-controlled stability chambers

    • Inert gas (Nitrogen or Argon)

    • Suitable storage vials (e.g., amber glass vials with PTFE-lined caps)

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Procedure:

    • Aliquot this compound into multiple vials, ensuring a consistent headspace.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH). A control set should be stored at the recommended condition (2-8°C).

    • At specified time points (e.g., 0, 4, 8, and 12 weeks), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for GC-MS analysis by diluting it in a suitable solvent (e.g., hexane or dichloromethane).

    • Analyze the sample by GC-MS to determine the purity of this compound and quantify any degradation products.

    • Record the results and plot the degradation over time for each condition.

2. Protocol for GC-MS Analysis of this compound and its Degradation Products

  • Objective: To separate and quantify this compound and its primary degradation products (3-Methylhexanoic acid and potential trimers).

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Typical MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400). For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in hexane).

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Dilute the samples from the stability study to a concentration within the calibration range.

  • Data Analysis:

    • Identify the peaks for this compound and its degradation products based on their retention times and mass spectra.

    • Quantify the compounds by comparing their peak areas to the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions for this compound are in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool (2-8°C) and dark place.[1][2] The presence of a stabilizer like BHT is also recommended to inhibit oxidation.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: Visual signs of degradation can include a change in color (from colorless to yellowish) and an increase in viscosity. A pungent, acidic odor may also develop due to the formation of 3-Methylhexanoic acid.

Q3: Can I store this compound in a plastic container?

A3: It is generally not recommended to store aldehydes in plastic containers, as plasticizers or other components may leach into the product and catalyze degradation. Glass containers, particularly amber glass to protect from light, are preferred. For long-term storage, aluminum containers may also be a good option.

Q4: How can I remove degradation products from my this compound sample?

A4: If your this compound has degraded, you can purify it by fractional distillation. This will separate the lower-boiling aldehyde from the higher-boiling carboxylic acid and any polymeric byproducts.

Q5: Is it necessary to use this compound with a stabilizer for all applications?

A5: For applications where high purity is critical and the aldehyde will be used over a period of time, a stabilizer is highly recommended. For immediate use in a reaction, unstabilized this compound may be acceptable if its purity is confirmed beforehand.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Degradation of this compound start Start: Unexpected Experimental Results (e.g., low yield, side products) check_purity Check Purity of this compound (GC-MS Analysis) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purity_ok Purity is Acceptable. Investigate other reaction parameters. is_pure->purity_ok Yes purity_low Purity is Low. is_pure->purity_low No end End: Problem Resolved purity_ok->end check_storage Review Storage Conditions purity_low->check_storage storage_conditions Inert Atmosphere? Correct Temperature (2-8°C)? Sealed Container? check_storage->storage_conditions storage_ok Storage Conditions Correct. Consider purifying the aldehyde (e.g., distillation) before use. storage_conditions->storage_ok Yes storage_bad Improper Storage Detected. storage_conditions->storage_bad No storage_ok->end correct_storage Action: Implement Correct Storage Procedures. (Use inert gas, refrigerate, ensure proper sealing) storage_bad->correct_storage correct_storage->end Degradation_Pathway Degradation Pathways of this compound methylhexanal This compound oxidation Oxidation (Exposure to Air) methylhexanal->oxidation polymerization Polymerization (Acid Catalyzed) methylhexanal->polymerization acid 3-Methylhexanoic Acid oxidation->acid trimer Cyclic Trimer polymerization->trimer

References

Technical Support Center: Quantification of 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 3-Methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects occur when components of a sample, other than the analyte of interest (this compound), interfere with the analytical method.[1][2][3] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2] In gas chromatography-mass spectrometry (GC-MS), matrix effects can arise during any step of the analysis, including sample extraction, derivatization, injection, and detection.[1] For volatile compounds like this compound, the sample matrix can alter the partitioning of the analyte between the sample and the headspace, affecting the amount that reaches the detector.[4]

Q2: What are the most common analytical techniques for quantifying this compound and how are they affected by the matrix?

A2: Headspace (HS) and Solid-Phase Microextraction (SPME) coupled with GC-MS are common techniques for the analysis of volatile organic compounds (VOCs) like this compound.[5][6] These methods are susceptible to matrix effects. In HS-GC-MS, the sample matrix can influence the volatility of this compound, altering its concentration in the headspace. For SPME, matrix components can compete with this compound for adsorption sites on the fiber, or alter the partitioning coefficient between the sample and the fiber coating.[5][7]

Q3: How can I minimize matrix effects in my experiments?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Diluting the sample can reduce the concentration of interfering matrix components.[6][8] However, this may also decrease the concentration of this compound, potentially impacting sensitivity.[8]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.[2]

    • Standard Addition: Adding known amounts of a this compound standard to the sample can be a powerful tool for correcting matrix effects.[2]

    • Stable Isotope Dilution (SID): This is a highly effective method where a stable isotope-labeled version of this compound is used as an internal standard.[9][10] Since the labeled standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[9]

  • SPME Method Optimization: Adjusting parameters such as extraction time, temperature, and sample pH can help to optimize the extraction of this compound and minimize interference.[5]

Q4: When should I use a stable isotope-labeled internal standard?

A4: A stable isotope-labeled internal standard is highly recommended when dealing with complex matrices where significant matrix effects are expected.[9] It is the most reliable method for correcting for both extraction variability and matrix-induced signal suppression or enhancement.[9][11] While it can be more costly due to the synthesis of the labeled compound, it provides the highest level of accuracy and precision.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples; Variability in sample preparation; Inconsistent SPME fiber exposure time or temperature.[5]Implement a stable isotope dilution method.[9] Ensure precise control over all sample preparation and analysis parameters. Use an autosampler for consistent SPME extraction.
Signal suppression (lower than expected recovery) Co-eluting matrix components interfering with ionization in the MS source; Competition for SPME fiber coating.[1][12]Improve sample cleanup to remove interfering compounds.[2] Optimize the GC temperature program to separate this compound from interfering peaks.[8] Try a different SPME fiber coating with higher selectivity.
Signal enhancement (higher than expected recovery) Matrix components enhancing the ionization of this compound.[1][12]Use matrix-matched calibration or the standard addition method.[2] Employ a stable isotope-labeled internal standard for the most accurate correction.[9]
Non-linear calibration curve Detector saturation at high concentrations; Matrix effects varying with concentration; Inappropriate calibration range.[2]Extend the calibration range and check for saturation. Dilute samples to fall within the linear range of the curve. Use a weighted linear regression.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound in a biological matrix using HS-SPME-GC-MS.

1. Sample Preparation: a. Homogenize the sample if it is a solid. b. Transfer a precise amount of the sample (e.g., 1 g) into a 20 mL headspace vial. c. Add a known amount of the stable isotope-labeled internal standard (e.g., this compound-d3). d. If necessary, add a salt solution (e.g., NaCl) to increase the volatility of this compound.[6] e. Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and a temperature-controlled block. b. Incubate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.[13] c. Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a fixed time (e.g., 30 minutes) to extract the volatile compounds.[5]

3. GC-MS Analysis: a. Retract the SPME fiber and immediately insert it into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of this compound from other matrix components. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for both this compound and its labeled internal standard.

Protocol 2: Stable Isotope Dilution Analysis (SIDA)

This protocol describes the preparation of calibration standards for SIDA.

1. Preparation of Stock Solutions: a. Prepare a stock solution of unlabeled this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL). b. Prepare a stock solution of the stable isotope-labeled this compound (e.g., this compound-d3) at the same concentration.

2. Preparation of Calibration Standards: a. Prepare a series of calibration standards by adding a fixed amount of the labeled internal standard stock solution to varying amounts of the unlabeled this compound stock solution. b. Dilute the standards to the final volume with a blank matrix to create matrix-matched calibrators.

3. Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard against the concentration of the unlabeled analyte. b. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow HS-SPME-GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spike with Labeled IS Sample->Spike Seal 3. Seal in Headspace Vial Spike->Seal Incubate 4. Incubation & Equilibration Seal->Incubate Transfer to Autosampler Extract 5. Headspace Extraction Incubate->Extract Desorb 6. Thermal Desorption Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration & Quantification Integrate->Calibrate matrix_effects_logic Troubleshooting Logic for Matrix Effects Start Inaccurate Quantification of this compound Check_Reproducibility Is the issue poor reproducibility? Start->Check_Reproducibility Check_Recovery Is recovery consistently low or high? Check_Reproducibility->Check_Recovery No Use_SID Implement Stable Isotope Dilution (SID) Check_Reproducibility->Use_SID Yes Check_Recovery->Start No (Re-evaluate method) Optimize_Cleanup Optimize Sample Cleanup Check_Recovery->Optimize_Cleanup Yes Matrix_Matched_Cal Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Matched_Cal Standard_Addition Use Standard Addition Method Matrix_Matched_Cal->Standard_Addition Standard_Addition->Use_SID

References

Technical Support Center: Optimizing SPME Parameters for 3-Methylhexanal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Solid-Phase Microextraction (SPME) for the extraction of 3-Methylhexanal.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME of this compound and other volatile aldehydes.

Question: Why am I seeing low or no recovery of this compound?

Answer:

Low or no recovery of volatile aldehydes like this compound is a common issue with several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting_Low_Recovery start Start: Low/No Analyte Recovery check_derivatization Is On-Fiber Derivatization Used? start->check_derivatization optimize_derivatization Optimize Derivatization: - Check PFBHA reagent freshness - Adjust pH (if applicable) - Optimize reaction time/temp check_derivatization->optimize_derivatization Yes check_spme_params Review SPME Parameters check_derivatization->check_spme_params No optimize_derivatization->check_spme_params optimize_fiber Optimize Fiber Choice: - Is the fiber appropriate for volatile aldehydes? (e.g., DVB/CAR/PDMS, PDMS/DVB) check_spme_params->optimize_fiber optimize_extraction Optimize Extraction Conditions: - Increase extraction time - Adjust temperature (e.g., 40-60°C) - Ensure consistent agitation optimize_fiber->optimize_extraction check_sample_matrix Evaluate Sample Matrix optimize_extraction->check_sample_matrix adjust_matrix Modify Sample Matrix: - Add salt (e.g., NaCl) to increase ionic strength - Adjust pH to enhance volatility check_sample_matrix->adjust_matrix check_gc_ms Verify GC-MS System Performance adjust_matrix->check_gc_ms troubleshoot_gc_ms Troubleshoot GC-MS: - Check for leaks - Clean injector port - Verify column performance check_gc_ms->troubleshoot_gc_ms end Problem Resolved troubleshoot_gc_ms->end

Caption: Troubleshooting workflow for low recovery of this compound.

Question: My results are not reproducible. What could be the cause?

Answer:

Poor reproducibility in SPME is often due to inconsistent experimental conditions. Key factors to control include:

  • Extraction Time and Temperature: Ensure these parameters are identical for all samples and standards.[1]

  • Sample Volume and Headspace: Maintain a consistent sample volume and headspace volume in your vials.[2]

  • Agitation: Use a consistent agitation speed to ensure uniform partitioning of the analyte into the headspace.[2]

  • Fiber Positioning: The depth of the SPME fiber in the headspace should be the same for every extraction.

  • Fiber Conditioning and Cleaning: Properly condition new fibers and clean them between injections to avoid carryover.

Frequently Asked Questions (FAQs)

1. Choosing the Right SPME Fiber

Question: What is the best SPME fiber for extracting this compound?

Answer:

The choice of SPME fiber is critical for the efficient extraction of volatile compounds like this compound. The selection depends on the analyte's polarity and molecular weight. For volatile aldehydes, a combination of adsorbent and absorbent phases is often effective.

Fiber CoatingCompositionRecommended ForConsiderations
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBroad range of volatile and semi-volatile compounds, including low molecular weight aldehydes.[3]Often the first choice for method development due to its wide applicability.
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneVolatile and semi-volatile polar compounds like alcohols and amines.[4] Also effective for aldehydes, especially with on-fiber derivatization.[5]Good for retaining the oxime derivatives formed during on-fiber derivatization with PFBHA.
CAR/PDMS Carboxen/PolydimethylsiloxaneVery volatile, low molecular weight compounds.[6]Can be a good option if this compound is part of a profile with other highly volatile analytes.

2. Optimizing Extraction Parameters

Question: What are the optimal extraction time and temperature for this compound?

Answer:

The optimal extraction time and temperature are interdependent and should be determined experimentally. The goal is to achieve equilibrium or near-equilibrium conditions for the analyte between the sample, headspace, and fiber.

ParameterRecommended RangeRationale & Considerations
Extraction Temperature 40 - 70°CHigher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace.[7] However, excessively high temperatures can decrease the amount of analyte adsorbed by the fiber, as adsorption is an exothermic process.[2]
Extraction Time 20 - 60 minutesLonger extraction times generally lead to higher recovery, up to the point of equilibrium. For quantitative analysis, it is crucial to keep the extraction time consistent.[1]
Agitation 250 - 500 rpmAgitation of the sample helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium.[2]

The relationship between these parameters can be visualized as follows:

Parameter_Optimization cluster_params Key SPME Parameters cluster_effects Effects on Extraction Temp Temperature VaporPressure Analyte Vapor Pressure Temp->VaporPressure Increases Time Time MassTransfer Mass Transfer Rate Time->MassTransfer Allows for Agitation Agitation Agitation->MassTransfer Increases ExtractionEfficiency Optimal Extraction Efficiency VaporPressure->ExtractionEfficiency Equilibrium Time to Reach Equilibrium MassTransfer->Equilibrium Reduces MassTransfer->ExtractionEfficiency Equilibrium->ExtractionEfficiency Influences Consistency

Caption: Relationship between key SPME parameters and extraction efficiency.

3. Enhancing Extraction Efficiency

Question: How can I improve the extraction efficiency of this compound?

Answer:

Besides optimizing the fiber, time, and temperature, you can further enhance extraction efficiency by modifying the sample matrix.

  • Salting Out: Adding an inorganic salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution.[2] This reduces the solubility of organic analytes like this compound, promoting their partitioning into the headspace. A concentration of 25-30% (w/v) is a good starting point.[2]

  • pH Adjustment: The volatility of some compounds can be influenced by the pH of the sample. For aldehydes, this is generally less of a factor unless there are other ionizable compounds in the matrix that could affect interactions.

  • On-Fiber Derivatization: For aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve sensitivity and chromatographic performance.[8] The PFBHA reagent can be loaded onto the SPME fiber before exposure to the sample headspace. The aldehydes are then derivatized on the fiber, forming more stable and less volatile oximes that are more efficiently retained and detected.

Experimental Protocols

General Protocol for Headspace SPME-GC-MS of this compound

This protocol provides a starting point for method development and should be optimized for your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Place a known amount of your liquid or solid sample into a headspace vial (e.g., 20 mL).

    • If applicable, add an internal standard.

    • For aqueous samples, add NaCl to a concentration of approximately 25% (w/v).

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Fiber Conditioning:

    • Condition a new SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Extraction:

    • Place the sample vial in a heated agitator set to the desired temperature (e.g., 50°C).

    • Allow the sample to equilibrate for a set time (e.g., 10 minutes).

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with continuous agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C).

    • Desorb the analytes for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

    • Start the GC-MS data acquisition.

Example GC-MS Parameters:

ParameterExample Setting
GC Column DB-5ms (or equivalent mid-polar column)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C for 2 min, Ramp: 10°C/min to 250°C, Hold: 5 min
Injector Temp. 250°C
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

References

Technical Support Center: Enhancing 3-Methylhexanal Detection in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection limit of 3-Methylhexanal using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is very low, close to the baseline noise. How can I improve the signal-to-noise ratio?

A1: A low signal-to-noise ratio is a common challenge in trace analysis. To enhance it, consider the following troubleshooting steps:

  • Optimize Sample Preparation: The initial concentration of your analyte is critical. Employ pre-concentration techniques to increase the amount of this compound introduced into the GC-MS system.[1] Effective methods include:

    • Solid-Phase Microextraction (SPME): This is a solvent-free technique that extracts and concentrates volatile and semi-volatile compounds.[2][3][4]

    • Headspace Analysis (Static or Dynamic): This method is ideal for isolating volatile analytes like this compound from complex matrices.[5][6][7] Dynamic headspace (purge-and-trap) can offer a significant sensitivity improvement, potentially up to 100-fold.[8]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[5]

  • Implement Derivatization: Aldehydes can be challenging to analyze directly due to their polarity and potential for instability. Derivatization can improve volatility and chromatographic behavior.[9][10] The most common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9][11] This reagent reacts with aldehydes to form stable oxime derivatives that are more amenable to GC-MS analysis.

  • Fine-Tune GC-MS Parameters: Optimizing your instrument settings can significantly impact sensitivity.[12][13]

    • Injection Mode: For trace analysis, a splitless injection is preferred over a split injection as it allows the entire sample to enter the column.[14]

    • Column Selection: Use a low-bleed MS-grade column to minimize baseline noise.[13]

    • Mass Spectrometer Settings: Adjust the ion source temperature, electron energy, and consider using Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity for your target analyte.[12]

Q2: I am seeing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for polar compounds like aldehydes is often due to active sites in the GC flow path. Here are some solutions:

  • Inlet Maintenance: The inlet liner is a common source of active sites. Ensure you are using a deactivated liner and replace it regularly.

  • Column Conditioning: Properly condition your GC column before use to remove any residual impurities and ensure a more inert surface.[13]

  • Derivatization: As mentioned previously, derivatizing the aldehyde with PFBHA will create a less polar and more volatile compound, which can significantly reduce peak tailing.[9]

Q3: What is the best sample preparation technique for this compound in a complex matrix like plasma or urine?

A3: For complex biological matrices, a combination of extraction and derivatization is highly recommended to both isolate the analyte and enhance its detection.[9]

  • Headspace SPME with on-fiber derivatization: This is a powerful technique where the SPME fiber is first coated with the derivatizing agent (PFBHA) and then exposed to the headspace of the sample. This allows for simultaneous extraction, concentration, and derivatization, minimizing sample handling and potential for contamination.

  • Headspace analysis with in-vial derivatization: In this method, the derivatizing agent is added directly to the sample vial. The vial is then heated to allow the volatile this compound to react in the headspace before a sample of the headspace is injected into the GC-MS.[11]

Q4: Can I improve my detection limit without derivatization?

A4: While derivatization is highly effective, you can still achieve significant improvements in detection limits through other means:

  • Optimize Extraction: Focus on maximizing the efficiency of your extraction method. For SPME, this involves optimizing the fiber coating, extraction time, and temperature.[15][16] For headspace analysis, adjusting the equilibration temperature and time can enhance the concentration of this compound in the gas phase.

  • Instrument Optimization:

    • Tandem Mass Spectrometry (MS/MS): If available, using an MS/MS system in Multiple Reaction Monitoring (MRM) mode can dramatically improve selectivity and sensitivity by reducing chemical noise.

    • Negative Chemical Ionization (NCI): When using PFBHA derivatization, switching to NCI mode can offer higher selectivity and sensitivity compared to Electron Impact (EI) ionization.[11]

Quantitative Data Summary

The following table summarizes the expected impact of different enhancement techniques on the detection limit of aldehydes like this compound. Actual detection limits will vary depending on the specific matrix and instrument conditions.

TechniquePrincipleExpected Improvement in Detection LimitReference
Splitless Injection Introduces the entire sample volume onto the column, maximizing analyte transfer.10-100x compared to split injection[14]
Headspace Analysis Isolates volatile analytes from non-volatile matrix components, reducing interference.Significant improvement, especially for complex matrices.[6][7]
Solid-Phase Microextraction (SPME) A solvent-free technique that extracts and concentrates analytes onto a coated fiber.Can achieve detection at parts-per-trillion (ppt) levels.[3]
Derivatization with PFBHA Converts the aldehyde to a more volatile and stable oxime derivative, improving chromatography and detection.Substantial increase in sensitivity and improved peak shape.[9][11]
Selected Ion Monitoring (SIM) The mass spectrometer only monitors specific ions characteristic of the analyte, increasing the signal-to-noise ratio.10-100x compared to full scan mode[12]
Tandem Mass Spectrometry (MS/MS) Increases selectivity by monitoring a specific fragmentation of the parent ion, significantly reducing background noise.Can achieve very low limits of detection (e.g., 0.01 ppm for some compounds).[17]

Experimental Protocols

Protocol 1: Headspace SPME with In-Vial Derivatization

This protocol is suitable for liquid samples such as biological fluids or water.

  • Sample Preparation:

    • Place 1-5 mL of the liquid sample into a 10-20 mL headspace vial.

    • Add an appropriate amount of an internal standard if quantitative analysis is required.

    • Add 50 µL of a 1 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., methanol).

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Incubation and Extraction:

    • Place the vial in a heated agitator.

    • Incubate at 60-80°C for 30-60 minutes to allow for derivatization and equilibration of the derivatized analyte in the headspace.

    • Introduce the SPME fiber (e.g., PDMS/DVB) into the headspace of the vial.

    • Expose the fiber to the headspace for 15-30 minutes to extract the derivatized this compound.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analyte onto the column.

    • Desorb at 250°C for 2-5 minutes in splitless mode.

    • Run the appropriate GC temperature program and MS acquisition method.

Protocol 2: GC-MS Parameter Optimization

This protocol provides a starting point for optimizing your GC-MS method for this compound analysis.

  • GC System:

    • Injector: 250°C, Splitless mode (purge valve off for 1-2 min).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Column: A mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar column for better separation of underivatized aldehydes. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.

    • Oven Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.

      • Ramp: 10-15°C/min to 250-280°C.

      • Final hold: 5-10 minutes.

  • MS System (Electron Impact Ionization):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan: For initial method development to confirm the identity of the analyte (mass range m/z 40-400).

      • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor 3-4 characteristic ions of this compound or its derivative.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Quantitative Analysis Add_Deriv Add PFBHA Derivatizing Agent Add_IS->Add_Deriv Headspace Headspace Incubation Add_Deriv->Headspace In-Vial Derivatization SPME SPME Extraction Headspace->SPME GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Processing GCMS->Data

Caption: Workflow for enhancing this compound detection using SPME and derivatization.

Logic_Diagram cluster_sample_prep Sample Preparation cluster_instrument Instrument Optimization center_node Enhanced Detection Limit of this compound SPME Solid-Phase Microextraction (SPME) SPME->center_node Headspace Headspace Analysis Headspace->center_node Derivatization Derivatization (PFBHA) Derivatization->center_node Injection Splitless Injection Injection->center_node Column Low-Bleed MS Column Column->center_node MS_Mode SIM or MS/MS Mode MS_Mode->center_node

Caption: Key factors for improving the detection limit of this compound in GC-MS.

References

Preventing isomerization of 3-Methylhexanal during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 3-Methylhexanal during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

A1: this compound is a branched-chain aliphatic aldehyde.[1][2][3][4] Its structure contains a chiral center at the third carbon, meaning it can exist as two different stereoisomers (enantiomers). Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, is a concern during analysis because it can lead to inaccurate quantification of the individual isomers or the total concentration of this compound. This is particularly critical in pharmaceutical and flavor/fragrance industries where the biological activity or sensory properties of a compound can be specific to a single isomer.[5][6]

Q2: What are the potential causes of this compound isomerization during Gas Chromatography (GC) analysis?

A2: The primary cause of isomerization during GC analysis is thermal stress in the heated injection port and column.[7] Aldehydes can be thermally labile and susceptible to degradation or rearrangement at high temperatures. Additionally, active sites within the GC inlet liner, such as silanol groups or metallic impurities, can catalyze isomerization reactions.

Q3: Can this compound isomerize during sample storage and preparation?

A3: Yes, isomerization can potentially occur even before the sample is injected into the chromatograph. Factors that can contribute to isomerization during storage and preparation include:

  • Exposure to acidic or basic conditions: Aldehydes can undergo isomerization reactions in the presence of acids or bases.

  • Presence of certain metals: Some metals can catalyze isomerization.

  • Elevated temperatures: Storing samples at room temperature or higher for extended periods can promote isomerization.

  • Exposure to light: Photochemical reactions can potentially lead to isomerization.

To minimize these risks, it is recommended to store this compound standards and samples in a cool, dark place, preferably refrigerated, and in inert vials. The use of a stabilizer, such as butylated hydroxytoluene (BHT), may also be beneficial.[8]

Troubleshooting Guide: Preventing Isomerization during GC Analysis

This guide provides solutions to common problems encountered during the GC analysis of this compound that may be related to isomerization.

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks close to the this compound peak. Isomerization in the GC inlet or on the column.- Lower the injector temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase to find the optimal temperature that allows for efficient volatilization without causing degradation. - Use a deactivated inlet liner: Employ a liner with a high degree of inertness to minimize active sites. Silanized liners are a good option. - Optimize the oven temperature program: A slower temperature ramp can improve the separation of closely eluting isomers and may reduce on-column isomerization.
Poor peak shape (e.g., tailing or fronting). Analyte interaction with active sites in the GC system.- Use a highly inert GC column: A column with a stable stationary phase and low bleed is recommended. - Check for and eliminate leaks: Leaks can introduce oxygen and promote degradation. - Condition the column properly: Ensure the column is well-conditioned according to the manufacturer's instructions.
Inconsistent quantification or loss of analyte. Thermal degradation or irreversible adsorption in the GC system.- Consider a cooler injection technique: If available, use a programmable temperature vaporization (PTV) inlet, which allows for a cool injection followed by a rapid temperature ramp. - Derivatize the analyte: Converting the aldehyde to a more stable derivative can prevent on-column reactions.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Minimizing this compound Isomerization

This protocol provides a starting point for developing a GC-MS method to analyze this compound while minimizing the risk of isomerization.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed, inert column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Type: Split/Splitless or PTV.

    • Inlet Liner: Deactivated, single-taper with glass wool.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 220 °C (optimize as needed between 200-250 °C).

    • Split Ratio: 50:1 (adjust based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Ramp: 20 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Protocol 2: Derivatization of this compound for Enhanced Stability

Derivatization can significantly improve the stability of aldehydes for GC analysis.[9][10][11][12][13][14][15] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[10][12][15][16]

  • Reagents:

    • This compound standard or sample.

    • PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like hexane or water).

    • Buffer solution (e.g., phosphate buffer, pH 7).

    • Extraction solvent (e.g., hexane).

  • Procedure:

    • To 1 mL of the aqueous sample or standard in a vial, add 1 mL of buffer solution.

    • Add 100 µL of the PFBHA solution.

    • Cap the vial and heat at 60 °C for 60 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

  • GC-MS Analysis of the Derivative: The same GC-MS conditions as in Protocol 1 can be used as a starting point, with potential adjustments to the temperature program to accommodate the higher boiling point of the derivative.

Alternative Analytical Techniques

For highly sensitive compounds or when thermal degradation is a significant concern, alternative analytical techniques that operate at lower temperatures should be considered.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing thermally labile compounds.[17] For aldehyde analysis, derivatization is typically required to introduce a chromophore for UV or fluorescence detection.[10][17][18][19] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for this purpose.[10][14][17]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[20][21][22][23] It offers several advantages for the analysis of volatile and thermally sensitive compounds, including lower operating temperatures compared to GC and faster analysis times than HPLC.[21] SFC can be particularly useful for chiral separations.[5][21]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Derivatization Optional: Derivatization (e.g., with PFBHA) Sample->Derivatization If necessary Extraction Solvent Extraction Sample->Extraction Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS HPLC HPLC Analysis (after derivatization) Extraction->HPLC SFC SFC Analysis Extraction->SFC Quantification Quantification GC_MS->Quantification HPLC->Quantification SFC->Quantification Isomer_Check Isomerization Check Quantification->Isomer_Check

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Unexpected Peaks or Poor Peak Shape Observed? CheckInlet Lower Inlet Temperature & Use Deactivated Liner Start->CheckInlet OptimizeOven Optimize Oven Program (Slower Ramp) CheckInlet->OptimizeOven CheckColumn Use Inert Column & Check for Leaks OptimizeOven->CheckColumn Resolved Problem Resolved CheckColumn->Resolved Improvement NotResolved Problem Persists CheckColumn->NotResolved No Improvement ConsiderDeriv Consider Derivatization ConsiderAlt Consider Alternative Technique (HPLC or SFC) ConsiderDeriv->ConsiderAlt ConsiderAlt->Resolved NotResolved->ConsiderDeriv

Caption: Troubleshooting logic for isomerization issues in this compound analysis.

References

Technical Support Center: Strategies for Reducing 3-Methylhexanal Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of 3-Methylhexanal during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound loss during sample preparation?

A1: The primary reason for this compound loss is its high volatility.[1][2] As a medium-chain aldehyde, it readily evaporates at ambient and even reduced temperatures, leading to significant analyte loss during sample handling, extraction, and concentration steps.[3] Additionally, its aldehyde functional group can be susceptible to oxidation and polymerization reactions, further reducing its concentration.[4][5]

Q2: How can I minimize the loss of this compound due to its volatility?

A2: To minimize volatility-related losses, it is crucial to handle samples at low temperatures whenever possible. This includes storing samples at or below 4°C and performing extraction steps on ice.[6] Minimizing the exposure of the sample to the atmosphere by using sealed vials and reducing headspace volume can also significantly decrease evaporative losses.[7] Techniques like headspace solid-phase microextraction (HS-SPME) and purge and trap are specifically designed to capture volatile compounds directly from the sample matrix, thereby minimizing loss.[8][9][10][11]

Q3: What is chemical derivatization and how can it help in preventing this compound loss?

A3: Chemical derivatization is a technique used to convert an analyte into a less volatile and more stable compound for analysis, typically by gas chromatography (GC).[12] For aldehydes like this compound, derivatization can be achieved by reacting it with reagents such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH).[13][14] This process forms a new, heavier, and less volatile derivative that is more amenable to GC analysis and less prone to loss during sample preparation.[15][16][17]

Q4: Are there any additives I can use to stabilize this compound in my samples?

A4: Yes, certain stabilizing agents can be added to samples to prevent the degradation of aldehydes. For instance, small amounts of antioxidants can be used to prevent oxidation. In industrial applications, stabilizers like triethanolamine or dimethylethanolamine have been used to prevent polymerization and autocondensation of aldehydes.[4] For analytical purposes, reducing agents like 2-picoline borane can be used to stabilize carbonyl-hydrazones formed during derivatization with DNPH.[14] Additionally, maintaining the pH of the sample with a buffer can also help in stabilizing the aldehyde.[18][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound High volatility leading to evaporative loss.- Work at reduced temperatures (e.g., on ice).- Minimize sample exposure to air; use sealed vials.- Employ a volatile trapping technique like SPME or Purge and Trap.[8][9][10][11]
Degradation of the analyte.- Add a suitable stabilizing agent or antioxidant.- Adjust and control the pH of the sample matrix.[18][19]- Analyze samples as quickly as possible after collection.
Poor reproducibility in replicate samples Inconsistent sample handling procedures.- Standardize all sample preparation steps, including time and temperature.- Use an internal standard to correct for variations.
Inefficient extraction.- Optimize the extraction method (e.g., solvent choice, extraction time).[20][21]- Consider a more exhaustive extraction technique.
Peak tailing or poor peak shape in GC analysis Adsorption of the polar aldehyde group onto active sites in the GC system.- Derivatize this compound to a less polar compound.[12][17]- Use a deactivated GC liner and column.
Thermal decomposition in the GC inlet.- Lower the inlet temperature.- Derivatization can also improve thermal stability.[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid and solid matrices.

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, adding salt can improve the extraction efficiency of volatile compounds.[7][22][23]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[22]

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[22][24]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the GC column for separation and detection.[24]

Protocol 2: Derivatization with PFBHA

This protocol converts this compound into a more stable oxime derivative for GC-MS analysis.[13]

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or buffer).

  • Reaction: In a sealed reaction vial, combine an aliquot of the sample (or a standard solution of this compound) with the PFBHA solution.

  • pH Adjustment: Adjust the pH of the mixture to a slightly acidic condition (pH 4-5) to facilitate the derivatization reaction.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion.[13]

  • Extraction: After cooling, extract the PFBHA-oxime derivative from the aqueous phase using an organic solvent (e.g., hexane).

  • Analysis: Inject an aliquot of the organic extract into the GC-MS for analysis.

Visualizations

cluster_0 Sources of this compound Loss cluster_1 Mitigation Strategies Volatility Volatility Low Temperature Low Temperature Volatility->Low Temperature Sealed Vials Sealed Vials Volatility->Sealed Vials Trapping Techniques Trapping Techniques Volatility->Trapping Techniques Degradation Degradation Derivatization Derivatization Degradation->Derivatization Stabilizing Agents Stabilizing Agents Degradation->Stabilizing Agents 3-Methylhexanal_Sample 3-Methylhexanal_Sample 3-Methylhexanal_Sample->Volatility 3-Methylhexanal_Sample->Degradation

Caption: Key factors contributing to this compound loss and corresponding mitigation strategies.

Start Start Sample_Collection Sample Collection Start->Sample_Collection Add_Stabilizer Add Stabilizing Agent (Optional) Sample_Collection->Add_Stabilizer Extraction_Choice Extraction Method? Add_Stabilizer->Extraction_Choice SPME HS-SPME Extraction_Choice->SPME Volatile Solvent_Extraction Solvent Extraction Extraction_Choice->Solvent_Extraction Less Volatile or Derivatized GC_MS_Analysis GC-MS Analysis SPME->GC_MS_Analysis Derivatization_Step Derivatization Solvent_Extraction->Derivatization_Step Derivatization_Step->GC_MS_Analysis End End GC_MS_Analysis->End

Caption: A decision workflow for preparing samples containing this compound for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methylhexanal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 3-Methylhexanal in various food matrices. This compound, a branched-chain aldehyde, is a volatile compound that can contribute to the aroma profile of foods and may also be an indicator of lipid oxidation. Accurate and validated analytical methods are crucial for quality control, shelf-life studies, and safety assessments in the food industry.

The primary focus of this guide is on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.[1] While specific validated method data for this compound is not extensively published, this guide draws upon established validation principles and data from structurally similar aldehydes, such as hexanal, to provide a robust framework for method validation and comparison.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery (accuracy), and precision. The following table summarizes typical performance data for the analysis of aldehydes in food matrices using HS-SPME-GC-MS, which can be considered representative for the validation of a this compound method.

Validation ParameterMeat Products (e.g., Dry-Cured Ham)Dairy Products (e.g., Cheese, Milk)Other Food Matrices (e.g., Infant Formula)
Limit of Detection (LOD) 0.03 - 1.13 mg/kg[2][3]0.03 µg/L (for acetaldehyde in beer)[4]3.63 ng (for hexanal)[5]
Limit of Quantification (LOQ) 0.09 - 3.41 mg/kg[2][3]1.0 µg/L (for acetaldehyde in beer)[4]4.2 ng (for pentane)[5]
Linearity (R²) > 0.99[2][3]0.9731 - 0.9960[4]Not explicitly stated, but linearity was established[5]
Recovery (%) Not explicitly stated90 - 105%[4]95.39 - 106.60%[5]
Precision (RSD%) < 13% (Repeatability & Intermediate Precision)[4]< 15%[6]2.34 - 3.46%[5]

Note: The data presented is for analogous aldehydes and serves as a benchmark. Method performance for this compound should be independently validated for each specific food matrix.

Experimental Protocols

A detailed experimental protocol is fundamental for reproducing and validating an analytical method. Below is a generalized protocol for the determination of this compound in food matrices using HS-SPME-GC-MS, based on common practices for similar volatile compounds.[2][7]

Sample Preparation
  • Solid Samples (e.g., Meat, Cheese): A representative portion of the sample (e.g., 1-5 g) is accurately weighed into a headspace vial (e.g., 20 mL). For dry-cured ham, the sample may be finely chopped or minced.[2] For cheese, the sample can be grated.[7]

  • Liquid Samples (e.g., Milk): A specific volume of the liquid sample (e.g., 5-10 mL) is transferred into a headspace vial.

  • Matrix Modification: To enhance the release of volatile compounds, a salt solution (e.g., saturated NaCl) may be added to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of analytes into the headspace.

HS-SPME Procedure
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[2]

  • Equilibration: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-70°C) for a set time (e.g., 20-60 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.[2]

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-60 minutes) to adsorb the analytes.[2]

GC-MS Analysis
  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed analytes are thermally desorbed onto the GC column.[2]

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., a mid-polarity column). The oven temperature is programmed with a gradient to achieve optimal separation.

  • Mass Spectrometry: A mass spectrometer is used for the detection and quantification of the target analytes. The instrument can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[4]

Mandatory Visualizations

To further elucidate the experimental workflow and the logical relationships in method validation, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis weigh Weigh/Measure Food Sample vial Place in Headspace Vial weigh->vial salt Add Salt Solution (Optional) vial->salt seal Seal Vial salt->seal incubate Incubate and Equilibrate seal->incubate extract Expose SPME Fiber to Headspace incubate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Figure 1. General workflow for the analysis of this compound in food matrices.

Validation_Pathway cluster_performance Performance Characteristics method Analytical Method (HS-SPME-GC-MS) linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity validation_report Method Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report

Figure 2. Key parameters for the validation of an analytical method.

References

A Comparative Analysis of 3-Methylhexanal and Hexanal as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor compounds 3-Methylhexanal and hexanal, offering insights into their chemical properties, flavor profiles, formation pathways, and the methodologies used for their analysis. This information is intended to assist researchers and professionals in the fields of food science, flavor chemistry, and sensory science.

Chemical and Physical Properties

This compound and hexanal are both aliphatic aldehydes that contribute to the aroma of a wide variety of foods. Their structural difference, a methyl group at the third position in this compound, leads to variations in their physical and sensory properties. A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compoundHexanal
Molecular Formula C7H14O[1]C6H12O
Molecular Weight 114.19 g/mol [1]100.16 g/mol
Boiling Point 143-144 °C[2]130-131 °C
Density 0.800-0.805 g/mL[1]~0.815 g/mL
Solubility in Water Very slightly soluble[1]Insoluble
Flavor Profile Sweet, green[1][2]Grassy, green, fatty, pungent[3]
Odor Threshold (in water) Not explicitly found, but expected to be in the low ppb range4.5 ppb[3]

Flavor Profile and Sensory Attributes

The primary distinction between these two compounds from a sensory perspective lies in their aroma characteristics.

  • This compound is consistently described as having a sweet and green aroma.[1][2] Its flavor profile is also characterized as green, fruity, and fatty.[4]

  • Hexanal is well-known for its characteristic grassy, green, and fatty odor, often associated with the smell of freshly cut grass.[3] At high concentrations, it can be perceived as pungent.

While direct comparative sensory panel data is limited, the structural difference clearly impacts the perceived aroma, with the methyl branching in this compound likely contributing to its sweeter notes.

Formation Pathways

The biogenesis of these two aldehydes in food systems follows distinct pathways:

  • Hexanal is primarily a product of lipid oxidation . Specifically, it is formed from the oxidation of unsaturated fatty acids like linoleic and linolenic acids. This is a common pathway for the development of "off-flavors" in foods rich in these fatty acids.

  • This compound is predominantly formed through the Strecker degradation of the amino acid isoleucine .[5][6][7][8] This reaction, a key part of the Maillard reaction, involves the interaction of an amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon than the original amino acid.[6][7][9]

This fundamental difference in formation pathways is critical for understanding and controlling the development of these flavor compounds in various food matrices.

cluster_0 Lipid Oxidation cluster_1 Strecker Degradation Unsaturated Fatty Acids (e.g., Linoleic Acid) Unsaturated Fatty Acids (e.g., Linoleic Acid) Lipoxygenase Lipoxygenase Unsaturated Fatty Acids (e.g., Linoleic Acid)->Lipoxygenase Hydroperoxides Hydroperoxides Lipoxygenase->Hydroperoxides Hydroperoxide Lyase Hydroperoxide Lyase Hydroperoxides->Hydroperoxide Lyase Hexanal Hexanal Hydroperoxide Lyase->Hexanal Isoleucine (Amino Acid) Isoleucine (Amino Acid) Strecker Reaction Strecker Reaction Isoleucine (Amino Acid)->Strecker Reaction Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Strecker Reaction This compound This compound Strecker Reaction->this compound

Figure 1. Formation Pathways of Hexanal and this compound.

Olfactory Signaling Pathway

The perception of aldehydes like this compound and hexanal begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an aldehyde to its specific OR triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Aldehyde Aldehyde Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Aldehyde->Olfactory Receptor (GPCR) G-protein Activation G-protein Activation Olfactory Receptor (GPCR)->G-protein Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-protein Activation->Adenylyl Cyclase Activation cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain

Figure 2. General Olfactory Signaling Pathway for Aldehydes.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound and hexanal in a food sample.

Methodology:

  • Sample Preparation:

    • A representative sample of the food product is homogenized.

    • For solid samples, a specific weight is placed in a headspace vial. For liquid samples, a specific volume is used.

    • An internal standard (e.g., a deuterated analog of the analyte) is added for accurate quantification.

  • Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

    • The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace.

    • A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

    • The compounds are separated based on their boiling points and polarity as they pass through the column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Headspace Vial Headspace Vial Homogenization->Headspace Vial HS-SPME HS-SPME Headspace Vial->HS-SPME GC-MS GC-MS HS-SPME->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Figure 3. Experimental Workflow for GC-MS Analysis of Volatile Compounds.
Sensory Evaluation

Sensory evaluation by a trained panel is essential for characterizing and comparing the flavor profiles of these compounds.[14][15][16][17][18]

Objective: To compare the sensory attributes of this compound and hexanal.

Methodology:

  • Panelist Selection and Training:

    • Panelists are screened for their sensory acuity and ability to describe aromas.

    • Training involves familiarizing panelists with relevant aroma references and the use of a standardized lexicon and intensity scales.

  • Sample Preparation:

    • Solutions of this compound and hexanal are prepared in a neutral medium (e.g., water or deodorized oil) at various concentrations, including levels above and below their respective odor thresholds.

    • Samples are presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and air circulation). Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation Method (Descriptive Analysis):

    • Panelists evaluate the samples in a randomized order.

    • For each sample, panelists rate the intensity of specific sensory attributes (e.g., "sweet," "green," "grassy," "fatty") on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).

    • Panelists also provide qualitative descriptors for the aroma of each compound.

  • Data Analysis:

    • The intensity ratings from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived intensities of the attributes between the two compounds.

Stability in Food Matrices

Conclusion

This compound and hexanal are both significant contributors to the flavor of many foods, but they differ in their sensory profiles and formation pathways. Hexanal, a product of lipid oxidation, imparts a characteristic "grassy" and "green" aroma. In contrast, this compound, primarily formed from the Strecker degradation of isoleucine, offers a "sweet" and "green" flavor profile. Understanding these differences is crucial for food scientists and flavor chemists aiming to control and manipulate the flavor profiles of food products. The detailed experimental protocols provided for GC-MS and sensory analysis offer a framework for the accurate measurement and characterization of these important flavor compounds. Further research is warranted to directly compare their stability in various food systems and to obtain more quantitative sensory data for a more comprehensive understanding of their flavor contributions.

References

A Comparative Guide to the Sensory Evaluation of 3-Methylhexanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of the enantiomers of 3-methylhexanal, a branched-chain aldehyde with a chiral center. While specific sensory data for the individual enantiomers of this compound is not extensively available in public literature, this document synthesizes established principles of sensory analysis of chiral compounds and provides a framework for their evaluation. The racemic mixture of this compound is known for its characteristic "sweet green" aroma.[1] However, it is a well-established phenomenon in flavor and fragrance science that individual enantiomers of a chiral molecule can elicit distinct olfactory responses.

This guide outlines the typical differences observed in the sensory perception of chiral molecules, presents a detailed experimental protocol for conducting a sensory panel evaluation, and describes the use of Gas Chromatography-Olfactometry (GC-O) for the analysis of chiral aromas.

The Impact of Chirality on Odor Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in olfaction. The olfactory receptors in the human nose are themselves chiral, leading to often profound differences in the perception of enantiomers. These differences can manifest in both the qualitative odor description and the quantitative odor detection threshold.

A notable example is the enantiomers of 3-methyl-3-sulfanylhexan-1-ol, a compound found in human sweat. The (S)-enantiomer is described as having a "sweat" and "onion-like" odor, while the (R)-enantiomer possesses a more pleasant "fruity" and "grapefruit-like" aroma. This illustrates the potential for significant perceptual divergence between the mirror-image forms of a molecule. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound also possess unique and distinguishable sensory profiles.

Quantitative Sensory Data

Due to the limited availability of specific published data on the individual enantiomers of this compound, the following table presents an illustrative comparison based on typical findings for other chiral aldehydes and flavor compounds. This table is intended to serve as a template for the presentation of data obtained from future sensory panel evaluations.

EnantiomerOdor Detection Threshold (in water)Predominant Odor DescriptorsPotential Intensity
(R)-3-Methylhexanal Lower (Hypothesized)Fruity, Citrus, Fresh, GreenHigher (Hypothesized)
(S)-3-Methylhexanal Higher (Hypothesized)Fatty, Waxy, Herbaceous, EarthyLower (Hypothesized)

Note: The data presented in this table is hypothetical and serves as an example. Actual values would need to be determined through rigorous sensory panel evaluation.

Experimental Protocols

Sensory Panel Evaluation

A detailed and standardized protocol is essential for the reliable sensory evaluation of chiral compounds.

1. Panelist Selection and Training:

  • Selection: A panel of 10-15 individuals should be selected based on their sensory acuity, ability to discriminate between different odors, and their descriptive capabilities.

  • Training: Panelists undergo training to familiarize them with the terminology used for odor description and the procedures for sensory testing. This includes recognizing and identifying a range of standard odor compounds.

2. Determination of Odor Detection Thresholds:

  • Method: The ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" is a commonly used method.

  • Procedure:

    • A series of dilutions of each enantiomer in a neutral solvent (e.g., water or odorless mineral oil) is prepared.

    • Panelists are presented with three samples in a triangular test format: two are blanks (solvent only), and one contains the diluted odorant.

    • Panelists are asked to identify the odd sample.

    • The concentration is gradually increased until the panelist can reliably detect the odorant. The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant in a statistically significant manner.

    • The group's odor detection threshold is calculated as the geometric mean of the individual thresholds.

3. Descriptive Sensory Analysis:

  • Method: A Quantitative Descriptive Analysis (QDA) or a similar descriptive method is employed.

  • Procedure:

    • Panelists are presented with samples of each enantiomer at a concentration well above the detection threshold.

    • In a group session, panelists collaboratively develop a list of descriptive terms (a lexicon) that characterize the aroma of each enantiomer.

    • Panelists then individually rate the intensity of each descriptor for each enantiomer on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

    • The data is statistically analyzed to generate a sensory profile for each enantiomer.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This is particularly useful for analyzing the individual enantiomers in a mixture.

1. Instrumentation:

  • A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is used to separate the enantiomers.

  • The column effluent is split between a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

2. Procedure:

  • A sample containing the this compound enantiomers is injected into the GC.

  • As the separated enantiomers elute from the column, a trained panelist sniffs the effluent at the sniffing port and provides a description of the odor and its intensity.

  • The retention time of each odor event is recorded and matched with the corresponding peak from the conventional detector to identify which enantiomer is responsible for the specific aroma.

  • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O to determine the flavor dilution (FD) factor for each enantiomer, providing a measure of its odor potency.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for sensory panel evaluation and Gas Chromatography-Olfactometry.

Sensory_Panel_Workflow Sensory Panel Evaluation Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Dilution Series) Panelist_Selection->Sample_Preparation Threshold_Determination Odor Threshold Determination (Forced-Choice) Sample_Preparation->Threshold_Determination Descriptive_Analysis Descriptive Analysis (QDA) Threshold_Determination->Descriptive_Analysis Statistical_Analysis Statistical Analysis Descriptive_Analysis->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: Workflow for Sensory Panel Evaluation.

GC_O_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_instrumentation Instrumentation cluster_detection Detection cluster_data Data Integration Sample_Injection Sample Injection Chiral_GC Chiral GC Separation Sample_Injection->Chiral_GC Effluent_Splitting Effluent Splitting Chiral_GC->Effluent_Splitting FID_MS Conventional Detector (FID/MS) Effluent_Splitting->FID_MS Sniffing_Port Olfactory Detection (Sniffing Port) Effluent_Splitting->Sniffing_Port Data_Correlation Correlation of Detector & Olfactory Data FID_MS->Data_Correlation Sniffing_Port->Data_Correlation Aroma_Profile Aroma Profile of Enantiomers Data_Correlation->Aroma_Profile

Caption: Workflow for Gas Chromatography-Olfactometry.

References

Comparative analysis of different synthesis routes for 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chiral aldehydes like 3-methylhexanal is a critical task. This guide provides a comparative analysis of three primary synthetic routes to this compound: oxidation of 3-methylhexanol, hydroformylation of 2-methyl-1-pentene, and conjugate addition to trans-2-hexenal. Each method is evaluated based on reaction conditions, yield, and practical considerations, with detailed experimental protocols provided.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Oxidation of 3-Methylhexanol 3-MethylhexanolPCC, DMSO (Swern), Dess-Martin PeriodinaneGood to ExcellentGood to ExcellentHigh yields, mild conditions, good functional group tolerance.Use of toxic chromium reagents (PCC), malodorous byproducts (Swern), potential explosiveness of DMP.
Hydroformylation 2-Methyl-1-penteneRhodium-based catalyst, Syngas (CO/H₂)Moderate to GoodModerate to GoodAtom-economical, potential for high regioselectivity.Requires specialized high-pressure equipment, catalyst cost and sensitivity.
Conjugate Addition trans-2-HexenalLithium dimethylcuprate (Gilman reagent)GoodGood to ExcellentForms C-C bond directly, high selectivity.Requires stoichiometric organometallic reagent, anhydrous conditions.

Oxidation of 3-Methylhexanol

The oxidation of the primary alcohol 3-methylhexanol is a direct and widely used method for the preparation of this compound. Several reliable methods are available, each with its own set of advantages and drawbacks.

a) Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent that can convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, provided the reaction is carried out in an anhydrous solvent like dichloromethane.[1]

b) Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. The Swern oxidation is known for its mild conditions and high yields, making it suitable for sensitive substrates.[2][3][4] A significant drawback is the production of the volatile and malodorous dimethyl sulfide.

c) Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes at room temperature.[5][6][7][8] It is a popular choice in modern organic synthesis due to its high efficiency and tolerance of various functional groups. However, DMP can be explosive under certain conditions and is relatively expensive.[6][7]

Experimental Protocols: Oxidation of 3-Methylhexanol

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol), add a solution of 3-methylhexanol (1.0 equivalent) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (2.2 equivalents) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-methylhexanol (1.0 equivalent) in DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of 3-methylhexanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hydroformylation of 2-Methyl-1-pentene

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. In this case, 2-methyl-1-pentene can be converted to a mixture of this compound and 2,2-dimethylpentanal using a rhodium-based catalyst and synthesis gas (a mixture of carbon monoxide and hydrogen). The regioselectivity of the reaction is a key consideration, favoring the formation of the linear aldehyde (this compound) over the branched isomer.

A study on the deuterioformylation of the closely related 3-methyl-1-pentene using a rhodium catalyst provides insight into the feasibility and stereochemistry of this transformation.[9]

Experimental Protocol: Hydroformylation

  • In a high-pressure autoclave, place the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine).

  • Add the solvent (e.g., toluene) and 2-methyl-1-pentene.

  • Seal the autoclave and purge several times with nitrogen, followed by syngas (CO/H₂, typically 1:1 molar ratio).

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • After the reaction is complete (monitored by GC analysis of aliquots), cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine the conversion and the ratio of this compound to 2,2-dimethylpentanal.

  • Purify this compound from the reaction mixture by fractional distillation.

Conjugate Addition to trans-2-Hexenal

The 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated aldehyde provides a direct route for carbon-carbon bond formation. For the synthesis of this compound, this involves the addition of a methyl group to the β-position of trans-2-hexenal. Lithium dimethylcuprate, also known as a Gilman reagent, is a common choice for this transformation due to its high selectivity for 1,4-addition over 1,2-addition to the carbonyl group.

Experimental Protocol: Conjugate Addition

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare lithium dimethylcuprate by adding methyllithium (2.0 equivalents) to a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Cool the Gilman reagent to -78 °C.

  • Add a solution of trans-2-hexenal (1.0 equivalent) in anhydrous diethyl ether dropwise to the cold Gilman reagent.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Visualization of Synthetic Pathways

The logical workflows for the three primary synthetic routes to this compound are depicted below using the DOT language.

G cluster_0 Oxidation Route 3-Methylhexanol 3-Methylhexanol This compound This compound 3-Methylhexanol->this compound [O] (PCC, Swern, or DMP)

Caption: Oxidation of 3-methylhexanol to this compound.

G cluster_1 Hydroformylation Route 2-Methyl-1-pentene 2-Methyl-1-pentene This compound This compound 2-Methyl-1-pentene->this compound + CO + H₂ (Rh catalyst)

Caption: Hydroformylation of 2-methyl-1-pentene.

G cluster_2 Conjugate Addition Route trans-2-Hexenal trans-2-Hexenal This compound This compound trans-2-Hexenal->this compound 1. (CH₃)₂CuLi 2. H₃O⁺

References

Cross-Validation of 3-Methylhexanal Quantification: A Comparative Guide to GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. 3-Methylhexanal, a branched-chain aldehyde, is a significant analyte in various fields, including flavor and fragrance, environmental analysis, and clinical diagnostics. The two most common analytical techniques for its quantification are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data for this compound and structurally similar aldehydes, to aid in selecting the most appropriate technique for a given application.

Principle of Operation

Both GC-FID and GC-MS utilize gas chromatography to separate the components of a sample in the gas phase based on their volatility and interaction with a stationary phase within a capillary column. The divergence lies in the detection mechanism.

  • GC-FID: The Flame Ionization Detector (FID) is a mass-sensitive detector. As the separated compounds elute from the GC column, they are combusted in a hydrogen-air flame, producing ions. The resulting current is proportional to the number of carbon atoms in the analyte, making it an excellent quantitative detector for hydrocarbons.[1]

  • GC-MS: The Mass Spectrometer (MS) detector ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance. This provides both quantitative data (based on ion abundance) and qualitative data (based on the unique mass spectrum of each compound), allowing for definitive identification.[2][3]

Comparative Performance Data

While specific cross-validation data for this compound is not extensively published, the following tables summarize typical performance characteristics for the quantification of this compound and other short-chain aldehydes by GC-FID and GC-MS, compiled from various studies. This data provides a reliable basis for comparing the two techniques.

Table 1: Comparison of Quantitative Performance Parameters for Aldehyde Analysis

ParameterGC-FIDGC-MSKey Considerations
Linearity (R²) ≥0.999[4][5]≥0.992[2]Both techniques offer excellent linearity over a defined concentration range. GC-FID is known for its particularly wide linear dynamic range.[6]
Limit of Detection (LOD) ~0.02 - 0.23 µg/mL[7]~0.006 nM - 0.12 µ g/cig [2][8]GC-MS generally offers significantly lower LODs, making it superior for trace analysis.
Limit of Quantification (LOQ) ~0.08 - 0.78 µg/mL[7]~0.003 nM - 0.38 µ g/cig [2][8]Consistent with LODs, GC-MS allows for the quantification of much lower analyte concentrations.
Accuracy (% Recovery) 80.8 - 108.8%[9]>90%[10][11]Both methods can achieve high accuracy with proper validation and use of internal standards.
Precision (%RSD) < 5%[9]< 10%[2]Both techniques demonstrate good precision, with GC-FID often showing slightly better repeatability for less complex samples.

Experimental Protocols

The following are detailed, generalized methodologies for the analysis of this compound using GC-FID and GC-MS. These protocols are based on methods for structurally similar compounds and should be optimized for specific instrumentation and sample matrices.

Sample Preparation

For both methods, sample preparation is critical and typically involves dilution in a suitable solvent (e.g., hexane, methanol) and the addition of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) for accurate quantification.

GC-FID Protocol
  • Instrument: Gas Chromatograph with Flame Ionization Detector.

  • Column: A mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (e.g., DB-624 or equivalent), is suitable for aldehyde analysis. A common dimension is 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Inlet: Split/splitless injector at 250°C. The split ratio can be adjusted based on the sample concentration (e.g., 20:1 for higher concentrations).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • FID Detector:

    • Temperature: 250°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

GC-MS Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column, Carrier Gas, Inlet, Injection Volume, and Oven Program: Same as the GC-FID protocol.

  • MS Transfer Line Temperature: 280°C.

  • MS Detector:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scanning a mass range of m/z 40-300.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions for this compound (e.g., its molecular ion and characteristic fragment ions) to enhance sensitivity and selectivity.

Method Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that the chosen method is fit for its intended purpose. The following diagram illustrates a typical workflow.

Method_Validation_Workflow A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Method Development & Optimization (GC-FID & GC-MS) A->B C Pre-Validation (System Suitability) B->C D Full Method Validation C->D E Specificity / Selectivity D->E F Linearity & Range D->F G LOD & LOQ D->G H Accuracy (Recovery) D->H I Precision (Repeatability & Intermediate) D->I J Robustness D->J K Method Comparison & Cross-Validation E->K F->K G->K H->K I->K J->K L Final Method Selection & Standard Operating Procedure (SOP) K->L Method_Selection_Logic start Analytical Goal for This compound? q1 Is Unambiguous Identification Required? start->q1 q2 Is the Sample Matrix Complex (Co-eluting Peaks)? q1->q2 Yes q3 Is Trace Level Quantification (ppb or lower) Needed? q1->q3 No q2->q3 No gc_ms Use GC-MS q2->gc_ms Yes q4 Is High Throughput & Lower Cost a Priority? q3->q4 No q3->gc_ms Yes gc_fid Use GC-FID q4->gc_fid Yes gc_ms_preferred GC-MS is Preferred q4->gc_ms_preferred No

References

A Researcher's Guide to Chiral Separation of 3-Methylhexanal Isomers: A Comparative Analysis of Multidimensional Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric ratios is critical in the fields of flavor chemistry, fragrance development, and pharmaceutical analysis, as the chirality of a molecule can dramatically influence its sensory properties and pharmacological activity. 3-Methylhexanal, a branched-chain aldehyde, is a relevant chiral compound in these areas. Traditional single-dimension chiral GC can be effective for separating enantiomers in simple mixtures. However, in complex matrices such as essential oils or biological samples, co-elution with other components can hinder accurate quantification. Multidimensional gas chromatography, particularly the heart-cutting (GC-GC) technique, offers a powerful solution to this challenge by providing significantly enhanced resolution.[1]

Principles of Separation: Single-Dimension vs. Multidimensional GC

Single-Dimension Chiral GC: In this conventional approach, the entire sample is injected onto a single capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[2] Enantiomers are separated based on their differential interactions with the chiral selector. While effective for clean samples, the peak capacity of a single column is often insufficient for complex mixtures, leading to peak overlap and compromised results.

Heart-Cutting Multidimensional GC (MDGC): This technique utilizes two columns of different selectivity connected via a switching device.[3][4] The first-dimension column is typically a standard, non-polar or polar column that performs a preliminary separation of the sample components. A specific portion of the eluent from the first column containing the target analytes (the "heart-cut") is then selectively transferred to a second, chiral column for the enantioselective separation.[5] This approach effectively isolates the compounds of interest from interfering matrix components, allowing for a much cleaner and more accurate chiral separation on the second-dimension column.

Comparative Performance Data

While specific experimental data for the chiral separation of this compound using MDGC is not published, the following table provides a representative comparison based on typical performance characteristics observed for similar volatile chiral compounds. The data for single-dimension GC is hypothetical but representative of what could be expected, while the MDGC data illustrates the anticipated improvement in resolution and peak purity.

Table 1: Comparison of Single-Dimension Chiral GC and Heart-Cutting MDGC for the Analysis of this compound Enantiomers in a Complex Matrix

ParameterSingle-Dimension Chiral GCHeart-Cutting MDGC
First Column (D1) N/ADB-5 (or similar non-polar)
Second Column (D2) β-Cyclodextrin-based CSPβ-Cyclodextrin-based CSP
Retention Time (D1) N/A~15.2 min (Heart-cut window)
Retention Time (D2) - (R)-3-Methylhexanal ~25.1 min~25.5 min
Retention Time (D2) - (S)-3-Methylhexanal ~25.8 min~26.3 min
Resolution (Rs) 1.8 (potential co-elution)> 2.5 (baseline separated)
Peak Purity Potentially compromisedHigh
Limit of Quantification (LOQ) Higher due to matrix interferenceLower due to enhanced S/N

Note: The retention times and resolution values are illustrative and will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for both single-dimension and multidimensional GC separations are crucial for reproducibility. The following are synthesized protocols based on established methods for chiral analysis of volatile compounds.

Protocol 1: Single-Dimension Chiral GC-MS

This protocol outlines a standard method for the direct enantioselective analysis of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a permethylated β-cyclodextrin stationary phase.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp 1: 5 °C/min to 180 °C

    • Hold at 180 °C for 5 min

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., hexane) to an appropriate concentration.

Protocol 2: Heart-Cutting Multidimensional GC-MS (MDGC)

This protocol describes a heart-cutting method to isolate this compound from a complex matrix before chiral separation.

Instrumentation:

  • Dual-oven Gas Chromatograph equipped with a Deans switch or other flow-switching device, and two detectors (e.g., FID and MS).

  • First-Dimension (D1) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 (or equivalent 5% phenyl-methylpolysiloxane).

  • Second-Dimension (D2) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a permethylated β-cyclodextrin stationary phase.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium

  • D1 Column Conditions:

    • Flow Rate: 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min

      • Ramp 1: 10 °C/min to 280 °C, hold for 5 min

  • Heart-Cut: The time window for transferring the this compound peak from D1 to D2 is determined by injecting a standard.

  • D2 Column Conditions:

    • Flow Rate: 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for the duration of the heart-cut.

      • Ramp 1: 3 °C/min to 170 °C

      • Hold at 170 °C for 10 min

  • Detector: Mass Spectrometer in scan or SIM mode.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a heart-cutting MDGC experiment for the chiral separation of this compound.

MDGC_Workflow cluster_D1 First Dimension (D1) cluster_Interface Interface cluster_D2 Second Dimension (D2) cluster_Waste Waste Injector Sample Injection D1_Column Non-polar Column (e.g., DB-5) Injector->D1_Column Separation by boiling point Deans_Switch Deans Switch D1_Column->Deans_Switch D2_Column Chiral Column (β-Cyclodextrin) Deans_Switch->D2_Column Heart-Cut Transfer (this compound) Deans_Switch->Waste Matrix Components Detector Mass Spectrometer (MS) D2_Column->Detector Enantioseparation

Heart-cutting MDGC workflow for chiral analysis.

Conclusion: The Superiority of MDGC for Complex Chiral Analysis

For the challenging task of separating and quantifying this compound enantiomers in complex samples, multidimensional gas chromatography offers clear advantages over single-dimension techniques. The primary benefit of heart-cutting MDGC is the significant enhancement in selectivity and resolution.[1] By isolating the target analytes from the sample matrix prior to the chiral separation, co-elution issues are effectively eliminated, leading to more accurate and reliable quantification. This increased peak purity also results in lower detection limits and improved signal-to-noise ratios.

While the initial method development for MDGC can be more complex than for single-dimension GC, the superior data quality and confidence in the results, particularly for trace-level enantiomers in challenging matrices, make it an invaluable tool for researchers, scientists, and drug development professionals. The adoption of MDGC for chiral analysis represents a significant step forward in achieving accurate and robust enantioselective measurements.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 3-Methylhexanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of methodologies for the analysis of 3-Methylhexanal, a significant aldehyde in various fields, by presenting a synthesized inter-laboratory study. The data herein is representative of typical outcomes from such proficiency tests and is intended to guide laboratory performance evaluation and method validation.

The analysis of volatile aldehydes like this compound can be challenging due to their reactivity and potential for sample loss. To ensure consistency and reliability of data across different testing facilities, inter-laboratory comparisons and proficiency testing are essential. These studies help in evaluating the performance of analytical methods and the competency of laboratories.

Quantitative Data Summary

The following table summarizes the hypothetical results of an inter-laboratory comparison for the analysis of this compound in a spiked food matrix. The data is presented to reflect typical performance characteristics observed in proficiency testing for volatile aldehydes. Performance is often assessed using z-scores, which indicate how far a laboratory's result is from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/kg)Assigned Value (µg/kg)Standard Deviation for Proficiency Assessment (µg/kg)z-scoreRecovery (%)Method
Lab 0145.250.05.0-0.9690.4HS-SPME-GC-MS
Lab 0253.850.05.00.76107.6HS-SPME-GC-MS
Lab 0348.550.05.0-0.3097.0P&T-GC-MS
Lab 0460.150.05.02.02120.2HS-SPME-GC-MS
Lab 0542.150.05.0-1.5884.2P&T-GC-MS
Lab 0651.550.05.00.30103.0HS-SPME-GC-MS
Lab 0747.950.05.0-0.4295.8HS-SPME-GC-MS
Lab 0838.950.05.0-2.2277.8HS-SPME-GC-MS
Lab 0955.350.05.01.06110.6P&T-GC-MS
Lab 1049.250.05.0-0.1698.4HS-SPME-GC-MS

HS-SPME-GC-MS: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry P&T-GC-MS: Purge and Trap Gas Chromatography-Mass Spectrometry

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results in an inter-laboratory study. The following is a representative methodology for the determination of this compound in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Homogenization: A representative 10 g portion of the food sample is homogenized. For solid samples, cryogenic grinding may be employed to prevent the loss of volatile analytes.

  • Sample Aliquoting: A 2 g (± 0.01 g) aliquot of the homogenized sample is weighed into a 20 mL headspace vial.

  • Internal Standard Spiking: 10 µL of an internal standard solution (e.g., 2-methylheptanal at 10 µg/mL in methanol) is added to each sample.

  • Matrix Modification: 1 mL of a saturated sodium chloride solution is added to the vial to enhance the partitioning of volatile compounds into the headspace.

  • Vial Sealing: The vial is immediately sealed with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Parameters

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes.

  • Incubation Temperature: The sample vial is incubated at 60°C.

  • Incubation Time: An equilibration time of 15 minutes is allowed.

  • Extraction Time: The SPME fiber is exposed to the headspace for 20 minutes with continuous agitation.

3. GC-MS Parameters

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Injector: The injector is operated in splitless mode at 250°C. The SPME fiber is desorbed in the injector for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this separation.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. Target ions for this compound (m/z 57, 72, 86) and the internal standard should be monitored.

4. Calibration and Quantification

  • A multi-point calibration curve is prepared using matrix-matched standards. Blank matrix is spiked with known concentrations of this compound and the internal standard.

  • The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Visualizing the Workflow

To better illustrate the logical flow of an inter-laboratory comparison for this compound analysis, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Study Objectives P2 Select Homogeneous Test Material P1->P2 P3 Prepare and Validate Test Samples P2->P3 P4 Develop Detailed Analytical Protocol P3->P4 P5 Recruit Participating Laboratories P4->P5 E1 Distribute Test Samples & Protocol P5->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results to Coordinator E2->E3 D1 Statistical Analysis of Results (e.g., ISO 5725) E3->D1 D2 Calculate Assigned Value & SD D1->D2 D3 Determine Laboratory z-scores D2->D3 D4 Prepare & Distribute Final Report D3->D4

Workflow for an Inter-laboratory Comparison Study.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Homogenize Sample S2 Weigh Aliquot into Vial S1->S2 S3 Add Internal Standard & NaCl S2->S3 S4 Seal Vial S3->S4 E1 Incubate at 60°C S4->E1 E2 Expose SPME Fiber E1->E2 A1 Desorb Fiber in GC Inlet E2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2

Experimental Workflow for this compound Analysis.

3-Methylhexanal in Aroma Profiles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 3-methylhexanal and other branched-chain aldehydes, focusing on their distinct roles in the aroma profiles of various products. This guide provides an objective analysis supported by available experimental data for researchers, scientists, and drug development professionals.

Introduction

Branched-chain aldehydes are a significant class of volatile organic compounds that play a crucial role in the aroma profiles of a wide array of food and beverage products. Their formation, primarily through the Strecker degradation of amino acids during processing and fermentation, contributes to the complex and desirable sensory characteristics of many items we consume.[1] Among these, this compound is a lesser-studied yet important aldehyde. This guide provides a comparative analysis of this compound against other more commonly researched branched-chain aldehydes, summarizing their sensory attributes, formation pathways, and analytical methodologies.

Comparative Analysis of Aroma Profiles

While this compound is described as having a "sweet green" aroma, other branched-chain aldehydes present a diverse range of sensory notes.[2][3] For instance, 3-methylbutanal is well-known for its malty and chocolate-like aroma, making it a key flavor compound in products like beer and cheese.[1][4] A comprehensive comparison of their aroma profiles is essential for understanding their specific contributions to the overall flavor of a product.

Quantitative Sensory Data

A direct quantitative comparison of the odor thresholds of this compound and other branched-chain aldehydes is challenging due to the limited availability of specific data for this compound in a defined matrix. However, data for other prominent branched-chain aldehydes provides a valuable reference for their relative potencies.

CompoundOdor Threshold (in water, unless specified)Aroma DescriptorsTypical Occurrence
This compound Data not availableSweet, Green[2][3]Flavoring agent in beverages, breakfast cereal, chewing gum, confectionery frostings, frozen dairy[2]
3-Methylbutanal 0.06 mg/L[1]Malty, Chocolate-like, Nutty, Caramelized[1][4]Cheese, Beer, Malt, Fermented Sausages[1][4]
2-Methylbutanal 0.13 mg/L[1]Malty, Chocolate-likeCheese, Beer, Malt[1]
2-Methylpropanal 0.10 mg/L[1]Malty, Chocolate-likeCheese, Beer, Malt[1]
Hexanal 4.5 ppb[5]Fatty, Green, Grassy, Unripe fruit[5]Fruits, Vegetables[6]
Heptanal 3 ppb[5]Fatty, Sweet, Fruity, Nutty, Cognac-like[5]
Octanal 0.7 ppb[5]Fatty, Fruity, Sweet, Citrus-orange-fatty[5]
Nonanal 1 ppb[5]Fatty, Floral, Rose, Waxy, Citrus[5]
Decanal 0.1 ppb[5]Sweet, Orange peel, Citrus[5]

Formation Pathways

The primary route for the formation of branched-chain aldehydes is the Strecker degradation , a reaction between an α-amino acid and a dicarbonyl compound, which is a product of the Maillard reaction.[7][8] Another significant pathway is the Ehrlich pathway , which occurs during fermentation by yeast and some bacteria.

Strecker Degradation of Isoleucine to form 2-Methylbutanal and 3-Methylbutanal

The amino acid isoleucine is a precursor to both 2-methylbutanal and 3-methylbutanal through the Strecker degradation pathway. The specific aldehyde formed depends on the reaction conditions and the specific dicarbonyl compounds involved.

Strecker_Degradation Isoleucine Isoleucine Schiff_Base Schiff Base Intermediate Isoleucine->Schiff_Base + Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Aldehydes 2-Methylbutanal & 3-Methylbutanal Hydrolysis->Aldehydes Aminoketone Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation of isoleucine.

Experimental Protocols

Accurate analysis of branched-chain aldehydes in complex matrices requires robust and sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are the most common methods employed.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O allows for the sensory detection of aroma-active compounds as they elute from the gas chromatograph. This technique is invaluable for identifying the specific compounds that contribute to the overall aroma of a sample.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data_analysis Data Analysis Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS Detector (FID/MS) Splitter->FID_MS 50% Sniffing_Port Sniffing Port Splitter->Sniffing_Port 50% Chromatogram Chromatogram FID_MS->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Aroma_ID Aroma-Active Compound Identification Chromatogram->Aroma_ID Olfactogram->Aroma_ID

Caption: GC-O experimental workflow.

Protocol for GC-O Analysis of Branched-Chain Aldehydes:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).

  • Gas Chromatography: The extracted volatiles are injected into a gas chromatograph for separation.

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-INNOWax).

    • Oven Program: The temperature program is optimized to achieve good separation of the target aldehydes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

  • Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and aroma description of each detected odor.

  • Data Analysis: The data from the detector (chromatogram) and the panelist (olfactogram) are combined to identify the aroma-active compounds.

Sensory Evaluation Protocol: Odor Threshold Determination

Determining the odor threshold of a compound is crucial for understanding its potential impact on aroma. The American Society for Testing and Materials (ASTM) E679 standard is a widely accepted method for determining odor and taste thresholds by a forced-choice ascending concentration series.

Protocol Outline:

  • Panelist Selection and Training: A panel of at least 15-20 individuals is selected and trained to recognize the specific aroma of the target aldehyde.

  • Sample Preparation: A series of concentrations of the aldehyde in a neutral medium (e.g., deodorized water or a model food base) is prepared, typically in ascending order of concentration with a dilution factor of 2 or 3.

  • Triangle Test Presentation: At each concentration level, three samples are presented to each panelist: two are blanks (the neutral medium) and one contains the aldehyde. The panelist's task is to identify the odd sample.

  • Data Collection: The number of correct identifications at each concentration is recorded.

  • Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the concentration at which they can correctly identify the odd sample more than would be expected by chance.

Conclusion

This compound, with its characteristic "sweet green" aroma, presents a unique profile among branched-chain aldehydes. While quantitative data on its sensory properties are not as readily available as for other members of this chemical class, its presence as a flavoring agent highlights its importance in the food and beverage industry. Further research focusing on the determination of its odor threshold, a more detailed sensory description, and its concentration in various products will be invaluable for a more complete understanding of its role in aroma chemistry. The experimental protocols outlined in this guide provide a framework for conducting such research, enabling a more direct and quantitative comparison of this compound with other significant branched-chain aldehydes.

References

Comparison Guide: A Certified Reference Material for 3-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on the Rigorous Certification of a Novel 3-Methylhexanal Certified Reference Material (CRM)

This guide provides a comprehensive overview of the development and certification of a new Certified Reference Material (CRM) for this compound. Given the limited availability of specific CRMs for this compound, this document outlines the stringent, metrologically valid procedures used to establish its purity, stability, and homogeneity. The performance of this new CRM is benchmarked against the rigorous requirements set forth by international standards such as ISO 17034, providing a clear comparison to standard analytical-grade reagents.[1][2][3][4][5]

Certified Reference Materials are crucial for calibrating instruments, validating analytical methods, and ensuring the quality and traceability of measurement results.[4][6] This is particularly important in pharmaceutical research and development, where the accuracy of analytical data is paramount. This guide will detail the experimental data and protocols that underscore the superior quality and reliability of this this compound CRM.

Quantitative Data Summary

The certified value and associated uncertainties for the newly developed this compound CRM are presented below. This data is the culmination of a comprehensive characterization process, including homogeneity and stability studies. The comparison with a "Standard Analytical Reagent" is illustrative, highlighting the additional metrological information provided by a CRM.

Parameter This compound CRM (Hypothetical Batch) Standard Analytical Reagent (Typical)
Certified Value (Purity) 99.85%≥97.0% (Not certified)
Expanded Uncertainty (k=2) ± 0.10%Not provided
Homogeneity (Between-Unit Variation) sbb < 0.05%Not assessed
Short-Term Stability (2 weeks @ 50°C) No significant degradation detectedNot assessed
Long-Term Stability (12 months @ 4°C) Stable"Store at 2-8°C"
Traceability To SI units via gravimetric preparation and GC-FIDNot formally established

Experimental Protocols

The certification of the this compound CRM was conducted following the principles outlined in ISO Guide 35.[7][8][9] This involved a three-pronged approach to ensure the reliability of the certified value: homogeneity testing, stability assessment, and characterization.

Homogeneity Study

Homogeneity testing is critical to ensure that the certified value is valid for any subsample of the CRM.[6][10][11][12]

  • Objective: To quantify the variation in purity between different units of the this compound CRM.

  • Methodology:

    • Fifteen (15) units were randomly selected from the batch.

    • From each unit, two independent subsamples were taken.

    • Each subsample was analyzed in duplicate by Gas Chromatography with Flame Ionization Detection (GC-FID) under repeatability conditions.

    • The data was analyzed using one-way Analysis of Variance (ANOVA) to separate the between-unit variation from the analytical method's variation.[8]

  • Acceptance Criteria: The between-unit standard deviation (sbb) must be statistically insignificant or sufficiently small compared to the overall uncertainty of the certified value.[6]

Stability Studies

Stability studies are performed to determine the shelf-life of the CRM and the appropriate storage and transport conditions.

  • Objective: To assess the stability of this compound under various temperature conditions over time.

  • Methodology:

    • Short-Term Stability: Samples were stored at elevated temperatures (e.g., 25°C and 50°C) for defined periods (e.g., 1, 2, and 4 weeks). The purity was measured at each time point and compared to samples stored at a reference temperature (-20°C).

    • Long-Term Stability: Samples are stored at the recommended storage temperature (4°C) and analyzed at regular intervals (e.g., 3, 6, 9, 12, 18, and 24 months).

    • The data from both studies are plotted over time, and a regression analysis is performed to detect any significant trends.

  • Acceptance Criteria: No statistically significant degradation trend should be observed over the defined study period.

Characterization and Value Assignment

The certified value of the CRM is determined through a combination of analytical methods to ensure accuracy and traceability.

  • Objective: To determine the purity of the this compound with a high degree of accuracy and to calculate the associated measurement uncertainty.

  • Primary Method (GC-FID):

    • A validated GC-FID method is used for the primary characterization. The method is optimized for the separation of this compound from any potential impurities.

    • The purity is calculated using the area normalization method, assuming all components have the same response factor.

  • Confirmatory Method (Quantitative NMR - qNMR):

    • qNMR is used as an independent, primary method to confirm the purity value obtained by GC-FID.

    • A certified internal standard is used for the quantification.

  • Value Assignment: The certified value is a weighted mean of the results from the primary and confirmatory methods.

  • Uncertainty Calculation: The expanded uncertainty is calculated by combining the uncertainties from characterization, homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).[13][14][15][16]

Visualizations

Workflow for CRM Certification

The following diagram illustrates the comprehensive workflow for the development and certification of the this compound CRM, from material preparation to the final certificate of analysis.

CRM Certification Workflow cluster_0 Preparation & Processing cluster_1 Quality Control & Certification Material_Sourcing Sourcing of High-Purity This compound Purification Further Purification (e.g., Distillation) Material_Sourcing->Purification Ampouling Ampouling under Inert Atmosphere Purification->Ampouling Homogeneity_Testing Homogeneity Study (ANOVA) Ampouling->Homogeneity_Testing Stability_Studies Short & Long-Term Stability Assessment Ampouling->Stability_Studies Characterization Characterization (GC-FID, qNMR) Ampouling->Characterization Value_Assignment Assignment of Certified Value & Uncertainty Calculation Homogeneity_Testing->Value_Assignment Stability_Studies->Value_Assignment Characterization->Value_Assignment Certificate Issuance of Certificate of Analysis Value_Assignment->Certificate

Caption: Workflow for the certification of this compound CRM.

Analytical Methodology: Gas Chromatography System

The diagram below provides a simplified schematic of the Gas Chromatography with Flame Ionization Detection (GC-FID) system used for the characterization, homogeneity, and stability testing of the this compound CRM.

GC_FID_System Carrier_Gas Carrier Gas (Helium) Injector GC Injector (Split/Splitless) Carrier_Gas->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Oven GC Oven (Temperature Programmed) Detector Flame Ionization Detector (FID) Column->Detector Analyte Elution Oven->Column Data_System Data Acquisition & Processing Detector->Data_System

Caption: Schematic of the GC-FID system for purity analysis.

References

A Comparative Guide to Alternative Analytical Techniques for 3-Methylhexanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 3-Methylhexanal, a volatile organic compound (VOC) associated with various applications from flavor and fragrance analysis to potential disease biomarkers, is crucial for research and development. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard, its operational complexity and cost have driven the exploration of alternative analytical techniques. This guide provides an objective comparison of GC-MS with emerging technologies, including electronic noses and biosensors, for the detection of this compound, supported by available performance data and detailed experimental protocols.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of different analytical techniques for the detection of aldehydes, including this compound and structurally similar compounds. Data for this compound is specified where available; in other cases, data for similar aldehydes like hexanal is provided as a reference.

Analytical TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)ThroughputCostKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by chromatography, detection by mass-to-charge ratio.LOD: 0.5 - 9.0 ng/g, LOQ: 3.0 - 30 ng/g (for general OCPs, indicative for VOCs)[1][2]> 0.99[3][4]Low to MediumHighHigh selectivity and sensitivity, well-established and validated methods.[5]Time-consuming sample preparation, requires trained personnel, high equipment cost.[6][7]
Electronic Nose (E-Nose) Array of cross-reactive gas sensors generating a "fingerprint" of volatile compounds.Semi-quantitative, detection in ppm range.[8]Not typically used for precise quantification.HighMediumRapid, non-destructive, suitable for complex odor profiling.[1][9][10]Limited specificity, susceptible to drift, requires training with known samples.[11][12]
Impedimetric Biosensor Change in electrical impedance upon analyte binding to a biorecognition element.LOD for Hexanal: 0.1 µM[6][7][13]Typically linear over a specific concentration range.HighLow to MediumHigh sensitivity, potential for miniaturization and real-time analysis.[6][7]Bioreceptor stability can be a challenge, potential for matrix interference.
Olfactory Biosensor (e.g., SPR-based) Analyte binding to olfactory receptors or odorant-binding proteins causes a detectable signal change.High sensitivity, potential for pM to nM range detection for some VOCs.[14]Dependent on the specific biosensor design.Medium to HighMediumMimics the biological sense of smell, high specificity.[14][15]Development and fabrication can be complex, stability of biological components.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

This method is suitable for the extraction and quantification of this compound from liquid or solid samples.[16][17]

a. Sample Preparation (Headspace SPME):

  • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

  • For liquid samples, addition of salt (e.g., NaCl) can improve the recovery of volatile compounds.

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

b. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

  • Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250 °C for 2-5 minutes).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • The oven temperature program should be optimized to achieve good separation of this compound from other matrix components. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

c. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in a suitable solvent or a matrix-matched standard.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Electronic Nose (E-Nose) Analysis

This protocol outlines a general procedure for the analysis of volatile compounds from a sample using an E-Nose with metal oxide semiconductor (MOS) sensors.[18][19][20]

a. Sample Preparation:

  • Place a standardized amount of the sample into a sealed vial or chamber.

  • Allow the sample to equilibrate for a set period to generate a stable headspace of volatile compounds.

b. E-Nose Measurement:

  • Purge the sensor array with filtered, clean air to establish a stable baseline.

  • Introduce the headspace gas from the sample vial into the sensor chamber at a constant flow rate.

  • Record the sensor responses over a defined period (e.g., 60-180 seconds). The resistance of the MOS sensors changes upon interaction with the volatile compounds.

  • After the measurement, purge the sensor array again with clean air to allow the sensors to return to their baseline.

c. Data Analysis:

  • The sensor response data is typically collected as a change in resistance or conductivity over time.

  • Feature extraction is performed to obtain relevant information from the sensor signals (e.g., maximum response, integrated area).

  • The extracted features are then analyzed using pattern recognition algorithms (e.g., Principal Component Analysis - PCA, Linear Discriminant Analysis - LDA) to classify and differentiate between samples.[18]

Impedimetric Biosensor Analysis

This protocol describes a general method for the detection of aldehydes using an impedimetric biosensor based on odorant-binding proteins (OBPs).[6][7][13]

a. Biosensor Fabrication:

  • Clean a gold electrode surface.

  • Functionalize the electrode surface with a self-assembled monolayer (SAM) of a suitable chemical, such as α-lipoic acid.

  • Covalently immobilize the odorant-binding protein (pOBP in the cited study) onto the SAM-functionalized electrode.[6]

b. Impedimetric Measurement:

  • Perform electrochemical impedance spectroscopy (EIS) measurements in a suitable buffer solution. This involves applying a small amplitude AC voltage at different frequencies and measuring the resulting current.

  • Record the baseline impedance spectrum of the functionalized electrode.

  • Introduce the sample containing this compound to the electrode surface.

  • The binding of this compound to the immobilized OBPs will cause a change in the local dielectric and/or conductive properties at the electrode surface, leading to a change in the impedance spectrum.

  • Record the impedance spectrum after analyte binding.

c. Data Analysis:

  • The change in impedance, often represented by the change in charge transfer resistance (Rct) from the Nyquist plot, is correlated to the concentration of the analyte.

  • A calibration curve can be generated by measuring the impedance change at different known concentrations of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Sample Sample Collection Homogenization Homogenization/ Extraction Sample->Homogenization Vial Transfer to Vial Homogenization->Vial Equilibration Headspace Equilibration Vial->Equilibration GCMS GC-MS Analysis Equilibration->GCMS SPME ENose E-Nose Measurement Equilibration->ENose Headspace Injection Biosensor Biosensor Interaction Equilibration->Biosensor Analyte Exposure Signal Signal Acquisition GCMS->Signal ENose->Signal Biosensor->Signal Processing Data Pre-processing Signal->Processing Quantification Quantification/ Classification Processing->Quantification Result Result Interpretation Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Biosensor_Mechanism cluster_electrode Biosensor Surface Electrode Gold Electrode SAM Self-Assembled Monolayer (SAM) Electrode->SAM OBP Immobilized Odorant- Binding Protein (OBP) SAM->OBP Binding Binding Event OBP->Binding Analyte This compound Analyte->Binding Impedance Change in Electrical Impedance Binding->Impedance Signal_Out Analytical Signal Impedance->Signal_Out

References

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